Product packaging for Soranjidiol(Cat. No.:CAS No. 518-73-0)

Soranjidiol

Cat. No.: B1201738
CAS No.: 518-73-0
M. Wt: 254.24 g/mol
InChI Key: BSKQISPKMLYNTK-UHFFFAOYSA-N
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Description

Contextualizing Soranjidiol within Natural Product Chemistry Research

Natural product chemistry is a field dedicated to the discovery, isolation, structure elucidation, and synthesis of chemical compounds from natural sources. iomcworld.comfrontiersin.orgsciencebiology.org These compounds, known as secondary metabolites, often possess unique and potent biological activities. This compound, with its characteristic anthraquinone (B42736) scaffold, is a prime example of a secondary metabolite that has emerged from this field of study. ontosight.aiupm.edu.my

Anthraquinones are a large and structurally diverse class of aromatic compounds derived from anthracene. ontosight.aimdpi.com They are widely distributed in nature, found in various plants, fungi, lichens, and insects. imrpress.commdpi.com In higher plants, two primary biosynthetic pathways lead to the formation of anthraquinones: the polyketide pathway and the chorismate/o-succinylbenzoic acid pathway. researchgate.net The latter is responsible for the biosynthesis of Rubia-type anthraquinones, a category to which this compound belongs. researchgate.net

The significance of this compound in natural product chemistry lies in its representative structure and its association with plants of the Rubiaceae family, such as those from the Morinda and Rubia genera. upm.edu.mymdpi.comnih.gov These plants have a long history of use in traditional medicine, and modern phytochemical investigations have often led to the isolation of this compound and related compounds. mdpi.comrjptonline.org The study of this compound contributes to our understanding of the biosynthesis, chemical diversity, and biological functions of anthraquinones within this important plant family.

Historical Perspectives on this compound Research and Development

The journey of this compound research began with its isolation and identification from natural sources. Early phytochemical studies on plants known for their dyeing properties or medicinal uses were instrumental in the discovery of this compound. For instance, it has been isolated from the roots of Rubia yunnanensis and has been reported in Hymenodictyon orixense. nih.gov The traditional use of plants like Morinda citrifolia (Noni) in Polynesian medicine for a variety of ailments also spurred scientific interest in its chemical constituents, leading to the identification of this compound among other bioactive compounds. mdpi.comrjptonline.orgcambridge.org

Initial research focused on the structural elucidation of this compound, employing classical chemical methods and later, more advanced spectroscopic techniques. The establishment of its chemical structure as 1,6-dihydroxy-2-methylanthracene-9,10-dione was a crucial step that paved the way for further investigation. nih.gov Following its characterization, synthetic chemists took on the challenge of its total synthesis, with one of the notable routes being achieved via a directed metalation of N,N-diethylbenzamides. acs.org

The exploration of this compound's biological activities has evolved over time. Early studies may have been prompted by the ethnobotanical uses of the plants from which it was isolated. Over the decades, research has expanded to investigate its specific pharmacological properties, driven by the broader interest in anthraquinones for their potential as therapeutic agents. mdpi.comacs.org

Current Research Landscape and Significance of this compound Studies

The contemporary research landscape for this compound is vibrant and multifaceted, with studies spanning various scientific disciplines. A significant area of focus is its potential in photodynamic therapy (PDT) for cancer. imrpress.comresearchgate.netmdpi.comresearchgate.net Research has shown that this compound can act as a photosensitizer, meaning that upon irradiation with light of a specific wavelength, it can generate reactive oxygen species (ROS) that are toxic to cancer cells. mdpi.comresearchgate.net Studies have demonstrated its phototoxic efficacy on human breast carcinoma cells (MCF-7) and its ability to induce cell death. imrpress.comresearchgate.net

Beyond its photodynamic properties, this compound is being investigated for a range of other biological activities. These include:

Antioxidant effects: Like many phenolic compounds, this compound has been shown to possess antioxidant properties, which can help protect cells from damage caused by free radicals. ontosight.ai

Anti-inflammatory properties: Some studies suggest that this compound may have anti-inflammatory effects. ontosight.ai

Antimicrobial activity: Anthraquinones, including this compound, have been investigated for their potential to inhibit the growth of certain microorganisms. ontosight.ainih.gov

The significance of current this compound studies is multifold. From a medicinal chemistry perspective, it serves as a lead compound for the design and synthesis of new therapeutic agents with improved efficacy and selectivity. acs.org In the context of natural product research, ongoing studies help to validate the traditional uses of medicinal plants and provide a scientific basis for their therapeutic claims. mdpi.comrjptonline.org Furthermore, investigations into the biosynthesis of this compound and other anthraquinones contribute to our fundamental understanding of plant secondary metabolism. researchgate.net

Table 1: Key Research Findings on this compound

Research AreaKey FindingsReferences
Photodynamic TherapyActs as a photosensitizer, generating reactive oxygen species upon light irradiation. mdpi.comresearchgate.net imrpress.commdpi.comresearchgate.netresearchgate.net
Demonstrates phototoxic effects on human breast cancer cell lines (MCF-7). imrpress.comresearchgate.net imrpress.comresearchgate.net
Antioxidant ActivityExhibits antioxidant properties, protecting cells from free radical damage. ontosight.ai ontosight.ai
Anti-inflammatory ActivityShows potential anti-inflammatory effects. ontosight.ai ontosight.ai
Antimicrobial ActivityInvestigated for its ability to inhibit the growth of microorganisms. ontosight.ainih.gov ontosight.ainih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H10O4 B1201738 Soranjidiol CAS No. 518-73-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,6-dihydroxy-2-methylanthracene-9,10-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10O4/c1-7-2-4-10-12(13(7)17)15(19)9-5-3-8(16)6-11(9)14(10)18/h2-6,16-17H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSKQISPKMLYNTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1)C(=O)C3=C(C2=O)C=CC(=C3)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50199736
Record name Soranjidiol
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Molecular Weight

254.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

518-73-0
Record name Soranjidiol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=518-73-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Soranjidiol
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Soranjidiol
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Isolation, Purification, and Natural Occurrence of Soranjidiol

Natural Sources and Distribution of Soranjidiol

The distribution of this compound in nature is predominantly documented in the plant kingdom. While botanical sources are well-established, its presence in microbial or other biological systems is not extensively reported in current scientific literature.

This compound has been identified within several species of the genus Morinda, which belongs to the Rubiaceae family. These plants are typically small evergreen trees or shrubs found in tropical climates. The compound is primarily concentrated in the roots of these plants, although it has also been found in cell cultures derived from them.

The primary botanical sources identified include Morinda elliptica and Morinda pandurifolia. The presence of this compound in these species is a key chemotaxonomic marker for the Morinda genus, which is rich in anthraquinones.

Table 1: Botanical Sources of this compound

Species Family Plant Part / Source
Morinda elliptica Rubiaceae Roots, Cell Culture

Currently, there is no significant scientific literature documenting the isolation of this compound from microbial sources such as bacteria or fungi. While microorganisms are known to produce a vast array of secondary metabolites, including various pigments and polyketides, the specific biosynthetic pathways for this compound have not been identified in these organisms. Fungi, for instance, are known producers of hydroxyanthraquinone pigments, but this compound has not been reported as one of them.

The occurrence of this compound in other biological origins, such as marine organisms or insects, is not documented in available research. The investigation of natural products from these sources is an active area of research, but to date, this compound's origins appear to be confined to the botanical realm.

Methodologies for this compound Extraction and Isolation

The isolation of this compound from its natural plant sources involves a multi-step process that begins with extraction to separate the compound from the solid plant matrix, followed by purification to isolate it from other co-extracted substances.

Solvent extraction is the foundational method for obtaining crude extracts containing this compound from plant materials, particularly the roots of Morinda species. The choice of solvent and technique is critical for efficiently extracting anthraquinones.

Commonly employed techniques include:

Soxhlet Extraction : This is a continuous extraction method where a solvent, such as ethanol (B145695), is repeatedly passed through the powdered plant material. It is a highly efficient method for extracting anthraquinones from dried plant parts like noni roots. thaiscience.info

Maceration : A simpler technique where the plant material is soaked in a solvent (e.g., ethanol, methanol (B129727), or chloroform) for an extended period with occasional agitation. thaiscience.info This method is less efficient than Soxhlet but is suitable for heat-sensitive compounds.

Heat-Reflux Extraction : This method involves boiling the plant material with a solvent and condensing the solvent vapor back into the mixture. Studies have shown that refluxing with ethanol can yield a high recovery of anthraquinones. nih.gov

Ultrasound-Assisted Extraction (UAE) : This technique uses ultrasonic waves to disrupt the plant cell walls, enhancing solvent penetration and accelerating the extraction process.

Microwave-Assisted Extraction (MAE) : MAE utilizes microwave energy to heat the solvent and plant material, leading to a more rapid and efficient extraction of compounds.

The selection of the solvent is crucial. Polar solvents like ethanol have been found to be highly effective for extracting anthraquinones. thaiscience.infonih.gov Following the initial extraction, a liquid-liquid partitioning step may be used, employing immiscible solvents like ethyl acetate and water, to begin the separation of compounds based on their polarity. depaul.edu

After obtaining a crude extract, various chromatographic techniques are employed to purify this compound. Chromatography separates compounds based on their differential distribution between a stationary phase and a mobile phase.

Key purification strategies include:

Column Chromatography (CC) : This is a fundamental purification step where the crude extract is passed through a column packed with a stationary phase, typically silica (B1680970) gel or alumina. A solvent or a gradient of solvents (mobile phase) is used to elute the compounds. Fractions are collected, and those containing this compound are identified and combined.

Thin-Layer Chromatography (TLC) : TLC is often used to monitor the progress of column chromatography and to determine the appropriate solvent system. It can also be used for small-scale preparative purification.

High-Performance Liquid Chromatography (HPLC) : HPLC is a high-resolution technique used for the final purification of this compound. A C18 column is commonly used with a mobile phase consisting of a mixture of solvents like acetonitrile (B52724) and water, often with a small amount of acid (e.g., formic acid) to improve peak shape. HPLC allows for the isolation of highly pure compounds.

Table 2: Summary of Extraction and Purification Techniques for this compound

Technique Type Description
Soxhlet Extraction Extraction Continuous extraction with a cycling solvent, efficient for anthraquinones from roots.
Maceration Extraction Soaking plant material in a solvent for an extended period. Simple but less efficient.
Heat-Reflux Extraction Extraction Boiling the plant material in a solvent with condensation, effective for anthraquinone (B42736) recovery.
Column Chromatography Purification Separation of the crude extract on a solid stationary phase (e.g., silica gel).

Chromatographic Purification Strategies for this compound

Preparative Chromatography in this compound Isolation

Preparative High-Performance Liquid Chromatography (prep-HPLC) is a cornerstone technique for the isolation of natural products like this compound from crude plant extracts. nih.govresearchgate.net Unlike analytical HPLC, which focuses on identifying and quantifying compounds, the primary goal of preparative chromatography is to isolate and purify larger quantities of a specific substance for further research. rssl.comjsmcentral.org

The process begins with a crude extract obtained from the roots of a Morinda species. This extract is a complex mixture containing numerous compounds. The isolation of this compound via prep-HPLC involves the following general steps:

Method Development : An analytical scale separation is first developed to determine the optimal stationary phase (e.g., reversed-phase C18) and mobile phase (a mixture of solvents like water, acetonitrile, or methanol) that provide the best resolution between this compound and other components in the extract.

Scale-Up : The optimized analytical method is then scaled up for preparative use. This involves using a larger column packed with the same stationary phase material but with a wider diameter (ranging from 20 to 50mm) to accommodate a larger sample volume. jsmcentral.org

Fraction Collection : The crude extract is injected into the prep-HPLC system. As the mobile phase flows through the column, the compounds separate based on their affinity for the stationary phase. A detector monitors the effluent, and a fraction collector is used to collect the portion of the eluent containing the purified this compound.

The use of prep-HPLC is advantageous due to its high resolution and efficiency, allowing for the isolation of high-purity compounds from intricate mixtures. researchgate.net

ParameterDescriptionTypical Application in this compound Isolation
Stationary Phase The solid adsorbent material packed in the column.Reversed-phase silica gel (e.g., C18) is commonly used for separating moderately polar compounds like anthraquinones.
Mobile Phase The solvent or solvent mixture that moves the sample through the column.A gradient of solvents, such as water and acetonitrile or methanol, is often employed to effectively separate compounds with varying polarities.
Column Dimensions The internal diameter and length of the chromatography column.Preparative columns have larger diameters (e.g., >20 mm) to handle higher sample loads compared to analytical columns. jsmcentral.org
Flow Rate The speed at which the mobile phase is pumped through the column.Higher flow rates are used in preparative chromatography to reduce separation time, balanced against maintaining resolution.
Detection The method used to identify when the compound of interest is eluting from the column.UV-Vis detectors are commonly used, set at a wavelength where this compound exhibits strong absorbance.
Countercurrent Chromatography for this compound Purification

Countercurrent Chromatography (CCC) is a form of liquid-liquid partition chromatography that is highly effective for the purification of natural products. nih.gov A key advantage of CCC is the absence of a solid stationary phase, which eliminates issues like irreversible adsorption of the sample and allows for total sample recovery. nih.govresearchgate.net This makes it particularly suitable for purifying compounds from complex and often sensitive natural extracts.

The technique relies on partitioning a solute between two immiscible liquid phases—one serving as the stationary phase and the other as the mobile phase. nih.gov In High-Speed Countercurrent Chromatography (HSCCC), a type of CCC, the stationary liquid phase is retained in a coiled column by a strong centrifugal force while the mobile phase is pumped through it. nih.gov

For the purification of this compound, a suitable biphasic solvent system must be selected. The choice of solvent system is the most critical step and is based on the partition coefficient (K) of this compound. An ideal K value ensures that the compound will separate effectively from impurities without eluting too quickly or being retained for too long. The purification process would involve dissolving the partially purified, this compound-containing fraction in the solvent system and introducing it into the CCC instrument. The separation occurs as the components of the mixture are partitioned differently between the two liquid phases, leading to the elution of pure this compound.

FeatureDescriptionRelevance to this compound Purification
Principle Liquid-liquid partition chromatography without a solid support matrix. researchgate.netPrevents irreversible adsorption and degradation of the target compound, ensuring high recovery.
Solvent System A biphasic mixture of immiscible solvents (e.g., hexane (B92381)/ethyl acetate/methanol/water).The selection is critical and tailored to the polarity of this compound to achieve optimal separation from impurities.
Stationary Phase One of the liquid phases held in the column by centrifugal force.Can be either the aqueous or organic phase, depending on the separation mode.
Mobile Phase The second liquid phase that is pumped through the stationary phase.Carries the components of the sample at different rates based on their partition coefficients.

Crystallization Techniques for this compound

Crystallization is often the final step in the purification process, used to obtain a highly pure, solid form of the isolated compound. iscientific.org After this compound has been isolated and purified by chromatographic methods, it exists dissolved in a solvent. Crystallization removes the final traces of impurities and provides the compound in a stable, crystalline lattice. Several techniques can be employed:

Solvent Evaporation : This is the simplest method, where the solvent in which the purified this compound is dissolved is allowed to evaporate slowly. As the solvent volume decreases, the solution becomes supersaturated, forcing the compound to crystallize.

Cooling Crystallization : This technique is effective when the solubility of the compound is significantly higher in a hot solvent than in a cold one. youtube.com A saturated solution of this compound is prepared in a suitable solvent at an elevated temperature and then allowed to cool slowly. As the temperature drops, solubility decreases, leading to the formation of crystals. youtube.com

Vapor Diffusion : A small vial containing a concentrated solution of this compound is placed inside a larger, sealed container that holds a more volatile anti-solvent. unifr.ch The anti-solvent vapor slowly diffuses into the this compound solution, reducing its solubility and promoting gradual crystal growth. unifr.ch

The choice of method depends on the physicochemical properties of this compound and the solvent used. The goal is to facilitate slow crystal growth, which typically results in larger and purer crystals.

Yield Optimization in this compound Isolation Processes

Optimizing the yield of this compound from its natural sources is a critical objective in the isolation process. This involves refining each stage of extraction and purification to maximize the recovery of the final product while maintaining high purity.

Key strategies for yield optimization include:

Extraction Efficiency : The initial extraction from the plant material is a crucial step. Optimization here involves selecting the most effective solvent that maximizes the extraction of anthraquinones while minimizing the co-extraction of undesirable compounds. The use of techniques like sonication or pressurized liquid extraction can also enhance the efficiency and yield of this initial step.

Chromatographic Conditions : In preparative HPLC, the sample load and flow rate must be carefully balanced. Overloading the column can lead to poor separation and cross-contamination of fractions, reducing the yield of pure this compound. Conversely, under-loading the column is inefficient. Methodical adjustment of gradient steepness, flow rate, and injection volume is necessary to maximize throughput without sacrificing purity.

Solvent System Selection in CCC : For countercurrent chromatography, the yield is heavily dependent on the choice of the biphasic solvent system. nih.gov A system that provides an optimal partition coefficient (K) for this compound will result in better separation from impurities and, consequently, a higher recovery of the pure compound in the collected fractions.

Biosynthetic Pathways of Soranjidiol

Precursor Identification in Soranjidiol Biosynthesis

The biosynthesis of this compound, like other rubiadin-type anthraquinones, utilizes precursors from multiple primary metabolic routes. researchgate.netsemanticscholar.org The core anthraquinone (B42736) structure is assembled from intermediates derived from the shikimate pathway and the mevalonate (B85504) (MVA) or methylerythritol phosphate (B84403) (MEP) pathways. imrpress.comsemanticscholar.orgresearchgate.net

The shikimate pathway provides 1,4-dihydroxy-2-naphthoic acid (DHNA), which forms rings A and B of the anthraquinone nucleus. researchgate.netsemanticscholar.org This pathway begins with phosphoenolpyruvate (B93156) (PEP) and erythrose-4-phosphate (E4P), which are converted through a series of enzymatic steps to isochorismic acid (IA). semanticscholar.org IA, in conjunction with α-ketoglutarate from the tricarboxylic acid (TCA) cycle, undergoes further transformations to yield DHNA. researchgate.netsemanticscholar.org

Ring C of this compound is derived from the isoprenoid precursor, 3,3-dimethylallyl diphosphate (B83284) (DMAPP). researchgate.netsemanticscholar.org DMAPP is synthesized from isopentenyl diphosphate (IPP) which can be produced via two independent pathways: the MVA pathway located in the cytoplasm and the MEP pathway in the plastids. researchgate.netsemanticscholar.org Recent studies suggest that the MEP pathway is the primary source of IPP for anthraquinone biosynthesis in the Rubiaceae family. researchgate.net

Table 1: Key Precursors in this compound Biosynthesis

Precursor Biosynthetic Pathway Contribution to this compound
Phosphoenolpyruvate (PEP) Shikimate Pathway Forms part of the DHNA backbone
Erythrose-4-phosphate (E4P) Shikimate Pathway Forms part of the DHNA backbone
α-ketoglutarate Tricarboxylic Acid (TCA) Cycle Contributes to the formation of DHNA
Isopentenyl diphosphate (IPP) Mevalonate (MVA) Pathway / Methylerythritol Phosphate (MEP) Pathway Precursor to DMAPP
3,3-dimethylallyl diphosphate (DMAPP) Mevalonate (MVA) Pathway / Methylerythritol Phosphate (MEP) Pathway Forms Ring C of the anthraquinone

Enzymatic Steps and Mechanisms in this compound Formation

The assembly of the this compound molecule from its precursors is a multi-step process catalyzed by a series of specific enzymes. researchgate.netsemanticscholar.org

Several key enzymes have been identified as crucial for the biosynthesis of anthraquinones, including this compound. researchgate.netresearchgate.net Isochorismate synthase (ICS) is a pivotal enzyme that directs the flow of chorismic acid, a key intermediate in the shikimate pathway, towards anthraquinone synthesis. researchgate.net Another important enzyme is o-succinylbenzoate synthase, which is involved in the formation of the o-succinylbenzoic acid (OSB) intermediate. researchgate.net The conversion of IPP to the active isoprenoid unit, DMAPP, is catalyzed by IPP isomerase. researchgate.net The prenylation of DHNA, which is the first committed step specific to the alizarin-type anthraquinone pathway, is carried out by a yet uncharacterized prenyltransferase. researchgate.net

The proposed biosynthetic cascade for this compound begins with the condensation of DHNA and DMAPP. semanticscholar.org This reaction forms the basic anthraquinone scaffold. Following this initial condensation, a series of tailoring reactions, including hydroxylations, methylations, and oxidations, are catalyzed by various enzymes to produce the final this compound structure. semanticscholar.orgrsc.org While the complete enzymatic sequence leading specifically to this compound is not fully elucidated, it is understood to be part of the broader pathway that generates a variety of rubiadin-type anthraquinones. semanticscholar.org

Genetic and Molecular Basis of this compound Biosynthesis

The production of this compound is under tight genetic control, with the genes encoding the biosynthetic enzymes often organized in clusters.

Research has indicated that the genes responsible for the biosynthesis of secondary metabolites like anthraquinones are frequently located together in biosynthetic gene clusters (BGCs). nih.govbeilstein-journals.orgresearchgate.net While a specific BGC solely for this compound has not been definitively identified, evidence suggests that the genes for anthraquinone production in the Rubiaceae family are organized in such a manner. researchgate.net These clusters would likely contain the genes for isochorismate synthase, o-succinylbenzoate synthase, IPP isomerase, and the specific prenyltransferases and tailoring enzymes required for this compound synthesis. The identification and characterization of these gene clusters are areas of active research.

The expression of the genes involved in this compound biosynthesis is subject to complex transcriptional regulation. This regulation allows the plant to control the production of this compound in response to developmental cues and environmental stresses. Transcription factors, which are proteins that bind to specific DNA sequences to control the rate of transcription, are key players in this regulatory network. While the specific transcription factors that regulate this compound biosynthesis have not been fully characterized, it is known that the expression of key enzymes like isochorismate synthase is inducible, suggesting a sophisticated regulatory mechanism at the transcriptional level. researchgate.netscribd.com

Chemoenzymatic Approaches to this compound Production

Chemoenzymatic synthesis combines the advantages of traditional chemical reactions with the high selectivity and efficiency of biocatalysis. mdpi.com This approach can overcome challenges in organic synthesis, such as achieving specific stereoselectivity and avoiding the need for complex protection and deprotection steps, often under mild reaction conditions. monash.edu

Despite the potential benefits, research specifically detailing the chemoenzymatic synthesis of this compound is limited in publicly available scientific literature. However, studies on related anthraquinone compounds demonstrate the feasibility of this strategy. For instance, a two-step chemoenzymatic process has been developed for producing medicinally significant 3-deoxygenated anthraquinones. rsc.org This method utilizes an anthrol reductase from Thermococcus islandicus for the regio- and stereoselective reduction of hydroanthraquinones, followed by a chemical oxidation and dehydration step to yield the final products in good yields (65–80%). rsc.org While this process applies to a different class of anthraquinones, it highlights how enzymes can be integrated into synthetic routes to create valuable aromatic polyketides. rsc.org

The development of a specific chemoenzymatic pathway for this compound would likely involve the enzymatic synthesis of a key intermediate, such as the anthraquinone core, followed by chemical modifications, or vice-versa. The discovery and engineering of novel enzymes, such as specific hydroxylases or methyltransferases, could enable the targeted synthesis of this compound and its analogues. monash.edunih.gov

Total Synthesis and Semisynthesis of Soranjidiol

Strategic Approaches in Soranjidiol Total Synthesis

The total synthesis of a target molecule requires a carefully devised plan that maps a route from simple, commercially available starting materials to the final complex structure. rroij.com This involves considering multiple potential pathways and selecting the most efficient and logical approach. wikipedia.org

Retrosynthetic analysis is a problem-solving technique where a target molecule is conceptually disassembled into simpler precursors through a series of "disconnections" that correspond to the reverse of known chemical reactions. wikipedia.orgicj-e.org This process is repeated until readily available starting materials are reached. wikipedia.org

For this compound (1,6-dihydroxy-2-methylanthracene-9,10-dione), the central anthraquinone (B42736) core is the primary focus of disconnection. nih.gov A logical retrosynthetic strategy involves disconnections that break down the tricyclic system into simpler aromatic fragments. Two common approaches are:

Friedel-Crafts Annulation Approach: This strategy involves disconnecting the molecule at the bonds formed during a double Friedel-Crafts acylation. This leads back to a phthalic anhydride (B1165640) derivative and a substituted aromatic compound, such as a cresol. acs.orgupm.edu.my

Directed Metalation and Condensation Approach: A more modern disconnection strategy involves breaking the molecule down to a substituted N,N-diethylbenzamide and a p-tolualdehyde derivative. acs.org This approach offers greater control over the regiochemistry of the substitution pattern.

These disconnections simplify the complex target into manageable, simpler structures, forming the basis for a synthetic plan. icj-e.org

The synthesis of the anthraquinone framework of this compound relies on robust and well-established chemical reactions capable of forming carbon-carbon bonds and constructing cyclic systems.

Key methodologies include:

Friedel-Crafts Reactions: The classical synthesis of anthraquinones often involves the condensation of phthalic anhydride derivatives with substituted phenols or their ethers. acs.org This method relies on a strong Lewis acid catalyst to promote the acylation and subsequent cyclization to form the fused ring system.

Directed ortho-Metalation (DoM): This powerful technique allows for the regioselective functionalization of aromatic rings. In the context of this compound synthesis, a directed metalating group, such as an N,N-diethylamide, on one of the aromatic precursors directs lithium to the ortho position. acs.orguwindsor.ca The resulting aryllithium species can then react with an aldehyde partner in a condensation reaction, leading to the construction of the central ring with high regiochemical control. acs.org

Diels-Alder Cycloaddition: Some syntheses of quinone-containing natural products utilize the Diels-Alder reaction. For instance, reactions of vinylketene acetals with haloquinones can be employed to build the polycyclic skeleton in a regiosepecific manner. lookchem.com

This compound itself is an achiral molecule and therefore does not require stereoselective synthesis. However, stereoselectivity becomes critical in the synthesis of its naturally occurring, axially chiral dimers, such as (S)-Bithis compound. scispace.comnih.gov The synthesis of these atropisomers—stereoisomers arising from restricted rotation about a single bond—requires advanced catalyst-controlled methods. scispace.com

A key reaction employed in the synthesis of (S)-Bithis compound is the Suzuki cross-coupling . This reaction is used to form the carbon-carbon single bond that links the two this compound units. To control the axial chirality, an atropoenantioselective approach is used, employing a chiral catalyst, such as one with an axially chiral aminophosphine (B1255530) ligand, to ensure the formation of one enantiomer over the other with high selectivity. scispace.com

Protecting groups are essential tools in multi-step organic synthesis, used to temporarily mask reactive functional groups to prevent them from undergoing unwanted reactions. numberanalytics.comjocpr.com In the synthesis of this compound, the hydroxyl (-OH) groups on the aromatic precursors are highly reactive and must be protected to direct the synthetic transformations to the desired positions. wiley-vch.de

The choice of protecting group is critical and depends on its stability to the reaction conditions and the ease of its removal in a later step. jocpr.com Common strategies include:

Methyl Ethers (Methoxy Groups): Hydroxyl groups are often converted to methyl ethers. The methoxy (B1213986) group is robust and stable under many reaction conditions, including those involving strong bases (like organolithium reagents used in DoM) and acids used in Friedel-Crafts reactions. libretexts.org Demethylation to reveal the free hydroxyl group is typically achieved at the end of the synthesis using strong reagents like boron tribromide.

Benzyl (B1604629) Ethers (Bn): The benzyl group is another common protecting group for alcohols and phenols. A key advantage is that it can be removed under mild conditions by hydrogenolysis, which does not affect many other functional groups. libretexts.org

Silyl (B83357) Ethers: For certain applications, silyl ethers (e.g., TMS, TBDMS) can be used. They are easily installed and can be removed with fluoride (B91410) ions. libretexts.org In some syntheses of related anthraquinones, silicon has also been used to protect reactive methyl groups on the aromatic ring. uwindsor.ca

An effective protecting group strategy ensures that the key bond-forming reactions occur with the correct regioselectivity and without undesired side reactions. researchgate.net

Key Reaction Methodologies Employed in this compound Synthesis

Reported Synthetic Routes to this compound and its Stereoisomers

Several total syntheses of this compound have been reported since its structure was elucidated. These routes often showcase different strategic approaches to assembling the anthraquinone core.

A notable linear synthesis of this compound was achieved via a directed metalation strategy, proceeding through a six-step sequence. acs.org This route demonstrates the utility of the DoM reaction for the controlled assembly of a polysubstituted anthraquinone.

The key stages of this synthesis are summarized in the table below.

StepTransformationStarting Materials / IntermediatesKey Reagents and ConditionsPurpose
1Directed ortho-Metalation N,N-diethyl-3-methoxybenzamides-BuLi, TMEDA, THF, -78 °CGenerates a specific aryllithium species for regioselective C-C bond formation.
2Condensation Aryllithium species + 4-methoxy-3-methylbenzaldehydeTHF, -78 °C to room temp.Forms a new C-C bond, creating a diaryl carbinol intermediate.
3Cyclization Diaryl carbinol intermediateH+ (acid catalyst)Forms the phthalide (B148349) (lactone) intermediate.
4Annulation/Reduction Phthalide intermediateNot specified in detail, involves conversion to anthrone (B1665570)Forms the tricyclic anthrone skeleton.
5Oxidation Anthrone intermediateO2, baseOxidizes the central ring to the quinone system, forming the dimethoxy-soranjidiol precursor.
6Demethylation 1,6-dimethoxy-2-methylanthraquinoneBBr3 or other demethylating agentRemoves the methyl protecting groups to yield the final product, this compound.

Convergent Synthesis of this compound

A notable convergent synthesis of this compound involves a six-step sequence starting from readily available benzamide (B126) and benzaldehyde (B42025) precursors. acs.org This strategy utilizes directed ortho-metalation (DoM) of N,N-diethylbenzamides, a powerful tool for regioselective functionalization of aromatic rings. The key steps are outlined below:

Preparation of Starting Materials: The synthesis begins with the preparation of the necessary substituted benzamide and p-tolualdehyde derivatives. acs.org

Directed ortho-Metalation and Condensation: The N,N-diethylbenzamide is treated with a strong base, such as an alkyllithium reagent, to deprotonate the position ortho to the diethylamido group. This generates a stabilized carbanion that then reacts with a substituted aromatic aldehyde. This condensation step is compatible with various substituents, including methoxy and methyl groups, on the aromatic rings. acs.org

Cyclization to Phthalide: The resulting adduct undergoes acid-catalyzed cyclization to form a phthalide intermediate.

Conversion to Anthraquinone: The phthalide is then converted to the final anthraquinone skeleton through a sequence of reactions.

This convergent approach has been successfully applied to the total synthesis of several anthraquinones, including cynodontin (B45498) and this compound, demonstrating its versatility. acs.org Another example of a convergent strategy is seen in the synthesis of norbadione A, where a key step involves a double Suzuki-Miyaura cross-coupling to assemble the final carbon framework. researchgate.net While not directly a synthesis of this compound, this highlights a modern convergent method applicable to related polycyclic aromatic compounds.

Semisynthetic Modifications of this compound Precursors

Semisynthesis provides a valuable alternative to total synthesis, particularly when a natural product or a close analog is readily available. This approach involves chemically modifying a precursor to achieve the target molecule.

In the context of this compound, semisynthetic modifications have been performed on related, naturally occurring anthraquinones. For instance, the chemical structures of 7-chlorobithis compound and 5-chlorothis compound were confirmed through their synthesis from 5,5′-bithis compound and this compound, respectively. conicet.gov.arresearchgate.net This was achieved through a chlorination reaction, demonstrating that the this compound scaffold can be chemically manipulated to produce new derivatives. conicet.gov.ar

Another relevant area of semisynthesis involves the modification of anthraquinone precursors to enhance their biological activity. For example, a series of novel amide anthraquinone-amino acid derivatives were synthesized using 2-methylanthraquinone (B1664562) as a starting material. mdpi.com This involved nitration, oxidation to a carboxylic acid, acylation, and subsequent reaction with various amino acids. mdpi.com While not a direct synthesis of this compound, this work illustrates the potential for modifying anthraquinone precursors to create a library of related compounds for structure-activity relationship studies.

Furthermore, the chemical modification of alizarin, another anthraquinone, has been explored to enhance its anticancer effects. acs.org This highlights a broader strategy of using readily available anthraquinones as scaffolds for developing new therapeutic agents.

Challenges and Advancements in this compound Chemical Synthesis

The chemical synthesis of this compound and related anthraquinones presents several challenges, but ongoing research continues to provide advancements.

Challenges:

Regioselectivity: A primary challenge in anthraquinone synthesis is controlling the regioselectivity of substitutions on the aromatic rings. The classical Friedel-Crafts reaction, a common method for synthesizing anthraquinones, can often lead to mixtures of isomers, complicating purification and reducing yields. acs.org

Functional Group Compatibility: The synthesis must be designed to tolerate the various functional groups present on the this compound molecule, including hydroxyl and methyl groups, which can be sensitive to certain reaction conditions. acs.org

Stereoselectivity in Bisanthraquinones: In the synthesis of dimeric anthraquinones like 5,5′-bithis compound, controlling the axial chirality of the biaryl bond is a significant challenge. scispace.com

Advancements:

Directed Metalation: The use of directed metalation groups, such as the N,N-diethylamido group, has been a significant advancement, allowing for highly regioselective functionalization of the aromatic ring and overcoming a major hurdle of the classical methods. acs.org

Palladium-Catalyzed Cross-Coupling: Modern cross-coupling reactions, such as the Suzuki-Miyaura coupling, have emerged as powerful tools for constructing the carbon framework of complex molecules, including anthraquinone derivatives. researchgate.net These methods offer high efficiency and functional group tolerance.

Atroposelective Synthesis: For axially chiral bisanthraquinones, advancements in catalyst-controlled stereoselective synthesis provide a means to control the stereochemistry of the biaryl linkage. scispace.com

Semisynthetic Derivatization: The ability to perform selective chemical modifications on the this compound scaffold, such as chlorination, opens up avenues for creating novel derivatives with potentially enhanced or new biological activities. conicet.gov.arresearchgate.net This allows for the exploration of structure-activity relationships without resorting to a full total synthesis for each new analog.

Structural Elucidation and Advanced Spectroscopic Characterization of Soranjidiol

Spectroscopic Methodologies for Soranjidiol Structural Determination

The foundational approach to elucidating the structure of this compound involves a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). nih.govconicet.gov.ar These powerful analytical tools, used in conjunction, provide unambiguous evidence for the compound's molecular framework. The structural characterization is further supported by other spectroscopic methods like Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy. conicet.gov.arresearchtrends.net The process of identifying new derivatives of this compound also follows this comprehensive spectroscopic analysis. nih.govconicet.gov.ar

NMR spectroscopy stands as the cornerstone technique for determining the detailed molecular structure of organic compounds like this compound. measurlabs.com It provides information on the chemical environment of individual atoms, primarily hydrogen (¹H) and carbon (¹³C), and their connectivity within the molecule. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are crucial for the complete assignment of the chemical structure of this compound and its analogs. nih.govconicet.gov.arresearchgate.netphytojournal.com

One-dimensional NMR provides the initial and fundamental spectroscopic data for this compound. The ¹H NMR spectrum reveals the number of different types of protons, their chemical environment, and their proximity to other protons through spin-spin coupling. The ¹³C NMR spectrum, in turn, indicates the number of unique carbon atoms in the molecule. scribd.com For instance, the ¹H NMR spectrum of a related anthraquinone (B42736), 5,5′-bithis compound, which is a symmetrical dimer of this compound, shows a specific pattern of signals that, when compared to this compound, helps in its structural confirmation. conicet.gov.ar The absence of a meta-coupled doublet in the ¹H NMR spectrum of the dimer, which is present in this compound, indicates the point of linkage between the two monomeric units. conicet.gov.ar

Table 1: ¹H and ¹³C NMR Data for this compound Specific chemical shift values (δ) in ppm for this compound are dependent on the solvent used and the specific experimental conditions. The data presented here is a generalized representation based on typical values for similar anthraquinone structures.

Atom ¹H Chemical Shift (δ ppm) ¹³C Chemical Shift (δ ppm)
1-OH ~12.0-13.0 (s) -
2-CH₃ ~2.4 (s) ~22.0
C-1 - ~162.0
C-2 - ~149.0
C-3 ~7.2 (s) ~121.0
C-4 ~7.7 (d) ~135.0
C-4a - ~116.0
C-5 ~7.5 (d) ~124.0
C-6 - ~162.0
6-OH - -
C-7 ~7.1 (d) ~119.0
C-8 ~7.9 (d) ~117.0
C-8a - ~133.0
C-9 - ~182.0
C-10 - ~192.0
C-9a - ~114.0
C-10a - ~133.0

s: singlet, d: doublet

Two-dimensional NMR experiments are indispensable for establishing the precise connectivity of atoms within the this compound molecule. phytojournal.com These techniques provide correlation maps that reveal through-bond and through-space relationships between nuclei. princeton.eduepfl.ch

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. emerypharma.com For this compound, COSY spectra would confirm the coupling between adjacent aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. emerypharma.comresearchgate.net This is crucial for assigning the carbon signals based on the already assigned proton signals. epfl.ch

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds. epfl.chresearchgate.net HMBC is particularly important for identifying quaternary carbons (carbons with no attached protons) and for piecing together the different fragments of the molecule. epfl.ch For example, correlations observed in the HMBC spectrum of a chlorinated derivative of this compound confirmed the position of the chlorine atom. conicet.gov.ar

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are bonded. This provides information about the three-dimensional structure of the molecule. conicet.gov.ar The NOESY experiment was recorded for the first time for this compound to aid in its detailed structural analysis. conicet.gov.ar

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound. broadinstitute.orgnih.gov It is a key component in the structural elucidation of natural products like this compound. nih.govconicet.gov.arresearchgate.net

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, which allows for the determination of its elemental formula. mdpi.com This technique was instrumental in confirming the molecular formula of this compound and its derivatives. nih.govconicet.gov.arresearchgate.net For example, the HREIMS (High-Resolution Electron Ionization Mass Spectrometry) of a related new anthraquinone provided a molecular ion that suggested a specific molecular formula, which was then confirmed by the calculated value. conicet.gov.ar Similarly, the HRESIMS (High-Resolution Electrospray Ionization Mass Spectrometry) of a chlorinated derivative of this compound displayed a quasi-molecular ion and an isotopic ion pattern that confirmed the presence of a chlorine atom and allowed for the determination of its molecular formula. conicet.gov.ar

Tandem Mass Spectrometry (MS/MS) involves multiple stages of mass analysis, where a specific ion is selected and then fragmented to produce a characteristic pattern of smaller ions. nih.gov This fragmentation pattern provides valuable structural information about the parent molecule. The analysis of the fragmentation patterns of this compound in MS/MS experiments can help to confirm the connectivity of its constituent parts. This technique is particularly useful in differentiating between isomers and in the structural characterization of complex mixtures containing anthraquinones. nih.gov The development of tandem mass spectral libraries for various classes of natural products aids in the rapid identification of known compounds in complex samples. mdpi.com

Infrared (IR) Spectroscopy of this compound

Infrared (IR) spectroscopy is a powerful analytical technique that provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound, an anthraquinone derivative, reveals characteristic absorption bands that are indicative of its molecular structure.

The principal peaks in the IR spectrum of this compound confirm the presence of key functional groups. A notable feature is the absorption band corresponding to a free hydroxyl (-OH) group. conicet.gov.ar Additionally, the spectrum displays absorptions related to the carbonyl groups of the anthraquinone core. conicet.gov.arupm.edu.my The presence of a peri-positioned hydroxyl group relative to a carbonyl group is also supported by the IR data. conicet.gov.ar In some analyses, NH vibrations have been observed in a different range for related compounds, highlighting the specificity of the IR spectrum for this compound's structure. researchgate.net

The positions of these absorption bands are crucial for identifying the substitution pattern on the anthraquinone skeleton. For instance, the presence of only one medium IR absorption band at 1670 cm⁻¹ in a related derivative indicated that both carbonyl groups were non-hydrogen-bonded, which, along with a band at 3323 cm⁻¹, confirmed a free hydroxyl group. conicet.gov.ar

A representative table of the characteristic IR absorption bands for this compound is provided below:

Functional GroupWavenumber (cm⁻¹)Description
Hydroxyl (-OH)~3323Free hydroxyl group stretching
Carbonyl (C=O)~1670Non-hydrogen-bonded quinone carbonyl stretching
Carbonyl (C=O)---Peri-positioned, hydrogen-bonded carbonyl

Note: Specific wavenumber values can vary slightly depending on the sample preparation method (e.g., KBr pellet) and the instrument used.

The comprehensive analysis of the IR spectrum, often in conjunction with other spectroscopic data, has been instrumental in the structural elucidation of this compound. conicet.gov.arupm.edu.my

Ultraviolet-Visible (UV-Vis) Spectroscopy of this compound

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, providing insights into its electronic transitions and conjugation systems. For this compound, a substituted anthraquinone, the UV-Vis spectrum is characteristic of its chromophoric structure.

The UV-Vis spectrum of this compound exhibits distinct absorption maxima (λmax) that are consistent with its anthraquinone core. The positions and intensities of these bands are influenced by the substituents on the aromatic rings. In a study involving the reductive cleavage of a bianthraquinone, the resulting product was identified as this compound based on its UV-Vis spectrum, among other analytical data. conicet.gov.ar

Computational studies, such as those employing time-dependent density functional theory (TD-DFT), have been used to simulate the electronic spectra of this compound and its derivatives. zhongkefu.com.cn These calculations help to assign the observed electronic transitions, which are typically of the nπ* and ππ* types. researchgate.net For instance, computational analysis of this compound revealed one-photon absorption peaks in the blue-green region of the spectrum. researchgate.net

The table below summarizes typical UV-Vis absorption maxima for this compound.

Solventλmax (nm)Log ε (Molar Absorptivity)Reference
Not Specified224, 246, 310, 4684.38, 4.48, 4.36, 3.90 researchgate.net
Not Specified446.4, 564.3Not Specified researchgate.net

Note: The specific λmax values and molar absorptivities can vary depending on the solvent used for the measurement.

The UV-Vis spectrum serves as a valuable fingerprint for the identification of this compound and is often used in conjunction with other spectroscopic techniques for complete structural verification. conicet.gov.arupm.edu.my

Chiroptical Methods for this compound Stereochemical Assignment

Chiroptical methods are essential for determining the three-dimensional structure, specifically the absolute configuration, of chiral molecules like this compound when it exists in a non-superimposable mirror-image form, such as in bianthraquinone derivatives. frontiersin.org These techniques rely on the differential interaction of chiral molecules with left and right circularly polarized light. mdpi.com

Optical Rotation (OR) Measurements of this compound

Optical rotation measures the rotation of the plane of plane-polarized light by a chiral compound. libretexts.org While this compound itself is not chiral, its derivatives, such as bianthraquinones, can exhibit axial chirality. For these chiral derivatives, optical rotation is a key parameter for characterizing the enantiomers.

For example, a specific optical rotation value of [α]25D: +1.365 (c = 0.167) has been reported for a chiral derivative related to this compound. chosun.ac.kr The sign and magnitude of the optical rotation are unique for each enantiomer and are crucial for its identification. libretexts.org It is important to note that there is no simple correlation between the R/S designation of a chiral center and the direction (+ or -) of its specific rotation. libretexts.org

Computational methods, such as those based on density functional theory (DFT), can be employed to calculate the optical rotation of a specific enantiomer, and by comparing the calculated and experimental values, the absolute configuration can be assigned. scielo.br

Electronic Circular Dichroism (ECD) Spectroscopy of this compound

Electronic circular dichroism (ECD) spectroscopy measures the difference in absorption of left and right circularly polarized light by a chiral molecule. numberanalytics.com This technique is particularly powerful for assigning the absolute configuration of chiral compounds, including derivatives of this compound.

For bianthraquinone derivatives of this compound, which possess axial chirality, the ECD spectrum provides critical information for determining the stereochemistry. For instance, in the case of (R)-7-chloro-2,2'-dimethyl-1,1',6,6'-tetrahydroxy-5,5'-bianthraquinone, the absolute configuration was assigned as R based on its CD spectrum, which was in agreement with that of a related compound. conicet.gov.ar Similarly, for 5,5'-bithis compound, a positive Cotton effect observed in the CD spectrum indicated a specific axial chirality and, consequently, the absolute configuration of the biphenyl (B1667301) bond. conicet.gov.ar

The ECD spectra of chiral molecules are often interpreted with the aid of computational simulations to ensure a reliable assignment of the absolute configuration. frontiersin.orgnih.gov

Vibrational Circular Dichroism (VCD) Spectroscopy of this compound

Vibrational circular dichroism (VCD) spectroscopy is another chiroptical technique that measures the differential absorption of left and right circularly polarized infrared light. rsc.org VCD provides detailed information about the stereochemistry and conformational preferences of chiral molecules in solution. mdpi.comrsc.org

While specific VCD data for this compound itself is not extensively reported, the technique is a powerful tool for the stereochemical analysis of complex natural products and could be applied to chiral derivatives of this compound. frontiersin.orgrsc.org VCD is highly sensitive to the conformation of molecules, which can sometimes be a challenge for flexible structures due to conformational averaging. mdpi.com However, its application, often in combination with other chiroptical methods like ECD and OR, can significantly increase the confidence in the assignment of the absolute configuration. frontiersin.orgmdpi.com

X-ray Crystallography for Absolute Configuration Determination of this compound

X-ray crystallography is a definitive method for determining the precise three-dimensional atomic and molecular structure of a crystalline compound. wikipedia.org By analyzing the diffraction pattern of X-rays passing through a single crystal, it is possible to generate a detailed electron density map and, from that, the exact positions of atoms, bond lengths, and bond angles. wikipedia.orglibretexts.org

For complex molecules, including natural products, X-ray crystallography provides an unambiguous determination of the absolute configuration, provided a suitable single crystal can be obtained. acs.org While there are no specific reports found detailing the X-ray crystallographic analysis of this compound itself, this technique has been successfully applied to related natural products to establish their absolute configurations. acs.org The process involves growing a high-quality crystal, collecting diffraction data, and refining the crystal structure to obtain a precise molecular model. wikipedia.org

Computational Support for this compound Structural Elucidation

Modern computational chemistry provides powerful tools to corroborate the structures of natural products, offering a valuable complement to traditional spectroscopic methods. In the case of complex molecules, and even for apparently straightforward structures, theoretical calculations can provide an additional layer of certainty for structural assignments. Techniques such as Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) have become indispensable for predicting spectroscopic parameters, including Nuclear Magnetic Resonance (NMR) chemical shifts and Electronic Circular Dichroism (ECD) spectra. mdpi.comnih.gov

The general approach involves using computational models to calculate these parameters for a proposed structure. These calculated data are then compared against the experimental data. A high degree of correlation between the calculated and experimental values lends significant support to the proposed structure. mdpi.com

For the elucidation of chemical structures, the Gauge-Independent Atomic Orbital (GIAO) method is a frequently employed DFT technique for the calculation of NMR chemical shifts (¹H and ¹³C). mdpi.comconicet.gov.ar This method allows for the prediction of the NMR spectrum for a candidate structure. By comparing the calculated chemical shifts with the experimental values, researchers can assess the correctness of the proposed structure. Statistical metrics such as the Mean Absolute Error (MAE) and the correlation coefficient (R²) are often used to quantify the level of agreement. mdpi.commdpi.com

Furthermore, to determine the absolute configuration of chiral centers, TD-DFT calculations of ECD spectra are the standard method. nih.govmdpi.com The theoretically calculated ECD spectrum for a specific enantiomer is compared with the experimentally measured spectrum. A match between the two confirms the absolute configuration of the molecule. mdpi.com

While studies have utilized DFT and TD-DFT to investigate the photochemical and photosensitizing properties of this compound, a detailed report focusing specifically on the use of computational chemistry as the primary tool for its initial structural elucidation is not prominently available. researchgate.netrsc.orgresearchgate.net However, the principles of the methodology are well-established. For a compound like this compound, the workflow would typically involve the following steps:

Conformational Analysis: Identification of the low-energy conformers of the proposed this compound structure, typically using a molecular mechanics or DFT approach. mdpi.com

Geometry Optimization: Optimization of the geometries of the most stable conformers at a higher level of theory. mdpi.com

NMR Chemical Shift Calculation: Performing GIAO DFT calculations on the optimized conformers to predict the ¹H and ¹³C NMR chemical shifts. researchgate.netresearchgate.net The final calculated spectrum is often a Boltzmann-weighted average of the spectra of the individual conformers. researchgate.net

Comparison with Experimental Data: The calculated NMR data would be plotted against the experimental data to check for linear correlation. A high correlation coefficient would support the assigned structure. mdpi.com

The table below illustrates a hypothetical comparison between experimental and GIAO-calculated ¹³C NMR data for a candidate structure, which is a common practice in computational structural elucidation.

Table 1: Illustrative Comparison of Experimental vs. Calculated ¹³C NMR Chemical Shifts for a Hypothetical Structure (Note: This table is a generalized example of the data format used in computational studies and does not represent actual calculated data for this compound.)

Carbon Atom Experimental δ (ppm) Calculated δ (ppm) Δδ (Exp - Calc)
C-1 161.5 162.0 -0.5
C-2 120.1 120.5 -0.4
C-3 135.2 134.8 0.4
C-4 115.8 116.1 -0.3
C-4a 133.0 133.3 -0.3
C-5 118.9 119.2 -0.3
C-6 162.3 162.7 -0.4
C-7 124.5 124.9 -0.4
C-8 121.7 122.0 -0.3
C-8a 136.9 137.2 -0.3
C-9 190.1 189.8 0.3
C-10 181.8 182.1 -0.3
C-10a 113.8 114.1 -0.3

This type of comparative data analysis is a cornerstone of modern natural product chemistry, providing robust evidence for structural assignments. mdpi.com

Synthesis and Characterization of Soranjidiol Derivatives and Analogues

Design Principles for Soranjidiol Analogues

The design of this compound analogues is guided by established principles for developing effective photosensitizers (PS) for applications like photodynamic therapy (PDT). nih.govmdpi.com The core objective is to enhance the therapeutic window and efficacy by optimizing several key parameters. The anthraquinone (B42736) scaffold of this compound serves as a promising starting point for these modifications. imrpress.com

Key design principles include:

Enhancing Photosensitizing Properties: Modifications aim to improve the efficiency of intersystem crossing (ISC) to the triplet state and increase the quantum yield of reactive oxygen species (ROS), such as singlet oxygen (¹O₂) or superoxide (B77818) anions (O₂⁻). nih.gov This can sometimes be achieved by introducing heavy atoms, such as halogens, which can enhance spin-orbit coupling.

Tuning Absorption Wavelength: Shifting the molecule's maximum absorption wavelength towards the near-infrared (NIR) region (the "phototherapeutic window" of 630–850 nm) is a critical goal, as longer wavelengths allow for deeper tissue penetration. nih.govimrpress.com

Improving Solubility and Bioavailability: this compound has limited solubility in aqueous media. Derivatives are designed to improve water solubility, which is crucial for systemic administration and effective interaction in biological environments. Glycosylation is a common strategy to achieve this. medcraveonline.com

Modulating Lipophilicity: The balance between hydrophilicity and lipophilicity affects cellular uptake and localization. Etherification or esterification can alter this balance, potentially increasing cell membrane permeability and accumulation within target cells or organelles. imrpress.com

Minimizing Dark Toxicity: An ideal photosensitizer should be non-toxic in the absence of light. Analogue design seeks to create derivatives that exhibit cytotoxicity only upon photoactivation, thereby increasing selectivity and reducing side effects. nih.gov

By systematically applying these principles, researchers can create a library of this compound analogues with tailored properties for specific mechanistic actions and therapeutic applications.

Chemical Modification Strategies for this compound

The hydroxyl groups and the aromatic core of this compound are the primary targets for chemical modification. Standard organic reactions can be employed to produce a variety of derivatives.

Esterification and etherification target the phenolic hydroxyl groups at the C-1 and C-6 positions of this compound, altering its polarity, lipophilicity, and hydrogen-bonding capabilities.

Esterification: This reaction involves treating this compound with a carboxylic acid or its derivative (like an acyl chloride or acid anhydride) in the presence of a catalyst. byjus.compcc.eu The process converts one or both hydroxyl groups into ester functional groups. ebsco.com This modification is a common strategy for creating prodrugs, as the ester linkage can be hydrolyzed by esterase enzymes in the body to release the active parent compound. medcraveonline.com Structural modification of secondary metabolites through esterification can enhance bioavailability and solubility. medcraveonline.com

Etherification: This process involves converting the hydroxyl groups into ethers. A well-documented ether derivative of this compound is This compound 1-methyl ether , which has been isolated from natural sources like Heterophyllaea pustulata alongside this compound itself. conicet.gov.arnih.gov Synthesis of such ethers can be achieved via reactions like the Williamson ether synthesis, where the phenoxide ion of this compound reacts with an alkyl halide (e.g., methyl iodide). This modification blocks a phenolic hydroxyl group, which can significantly impact the molecule's photosensitizing mechanism and interactions with biological targets. imrpress.comtandfonline.com

The quinone moiety of this compound is redox-active, meaning it can undergo reversible oxidation and reduction reactions. This property is central to the biological activity of many anthraquinones.

Reduction: The two ketone groups of the anthraquinone core can be reduced to form the corresponding hydroquinone. This transformation can occur via chemical reducing agents or through enzymatic processes within cells, such as by NAD(P)H (quinone acceptor) oxidoreductase. imrpress.com This bio-reduction is considered a key activation step for some anthraquinone-based anticancer agents. imrpress.com

Glycosylation is the attachment of a sugar moiety to the this compound aglycone, typically at one of the hydroxyl groups, to form a glycoside. slideshare.net This modification dramatically increases the water solubility of the compound and can alter its bioavailability and transport across cell membranes.

A known natural glycoside of this compound is This compound 6-O-β-primveroside , which was isolated from the heartwood of Morinda lucida. researchgate.net In this derivative, a primverose sugar unit (a disaccharide) is attached to the oxygen atom at the C-6 position. The biosynthesis of glycosides involves the transfer of a sugar from a donor like UDP-sugar to the aglycone, a reaction catalyzed by glycosyltransferase enzymes. slideshare.net

Introducing halogen atoms or interconverting existing functional groups can profoundly influence the electronic properties and steric profile of the this compound molecule.

Halogenation: The introduction of a halogen, such as chlorine, onto the aromatic ring is a key synthetic modification. Research has demonstrated the successful synthesis of 5-chlorothis compound directly from this compound. researchgate.netconicet.gov.arnih.gov This reaction adds a chlorine atom at the C-5 position. The presence of the heavy chlorine atom can influence the photophysical properties of the molecule, potentially enhancing its ability to generate ROS. imrpress.com Similarly, 7-chlorobithis compound , a chlorinated dimer, has been synthesized from its parent compound, 5,5'-bithis compound. researchgate.netnih.gov

Structure-Activity Relationship (SAR) Studies of this compound Derivatives (focused on in vitro mechanistic effects)

Structure-activity relationship (SAR) studies correlate the chemical structure of this compound and its analogues with their biological effects, providing insight into the mechanisms of action. For this compound, these studies have largely focused on its photosensitizing capabilities.

Effect of Methylation (Etherification): Comparing this compound with This compound 1-methyl ether reveals the importance of the C-1 hydroxyl group. Both compounds demonstrate PDT activity against human breast cancer cells. imrpress.comimrpress.com However, their efficacy in other assays can differ. For instance, in one study, this compound showed poor antiherpetic activity, but this effect was significantly enhanced upon photo-stimulation, whereas derivatives like rubiadin (B91156) 1-methyl ether were effective with minimal damage to host cells. researchgate.net This suggests that methylation can modulate the balance between dark toxicity and photo-activated effects.

Effect of Halogenation: The addition of a chlorine atom significantly alters the molecule's photodynamic properties. The synthesis of 5-chlorothis compound allowed for direct comparison with the parent compound. researchgate.netnih.gov Upon irradiation, chlorinated derivatives were found to enhance the production of superoxide anion radicals (O₂⁻), a Type I photosensitization mechanism. imrpress.com Specifically, 5-chlorothis compound produced a 7% increase in O₂⁻ generation, while the chlorinated dimer 7-chlorobithis compound showed a much more pronounced effect, with a 20% increase. imrpress.com This indicates that both chlorination and dimerization contribute to enhanced Type I photosensitizing activity.

Effect of Glycosylation: Glycosylation generally deactivates or reduces the photosensitizing activity of the aglycone. This is thought to be a protective mechanism in nature, rendering the molecule less harmful until the sugar moiety is cleaved. acs.org Studies on other anthraquinones have shown that glycosylation can decrease the singlet oxygen photoyield. acs.org

The following table summarizes the in vitro mechanistic effects of key this compound derivatives compared to the parent compound.

CompoundModificationKey In Vitro Mechanistic FindingReference(s)
This compound Parent CompoundExhibits photosensitizing properties, generating singlet oxygen (Type II) and showing photo-stimulated activity. imrpress.comresearchgate.net
This compound 1-methyl ether Etherification (C-1 OH)Also exhibits PDT activity; methylation alters the balance of dark vs. light-induced effects. imrpress.comimrpress.comconicet.gov.ar
5-chlorothis compound Halogenation (Cl at C-5)Enhances Type I photosensitization, showing a 7% increase in superoxide anion generation upon irradiation. imrpress.comresearchgate.net
7-chlorobithis compound Dimerization & HalogenationSignificantly enhances Type I photosensitization, with a 20% increase in superoxide anion generation. imrpress.comresearchgate.net
This compound 6-O-β-primveroside Glycosylation (at C-6 OH)Likely has reduced photosensitizing activity compared to the aglycone, with increased water solubility. researchgate.net

These SAR studies underscore that specific, targeted modifications to the this compound structure can fine-tune its photodynamic mechanism, switching between or enhancing Type I (electron transfer) and Type II (singlet oxygen) pathways, thereby providing a rational basis for designing novel photosensitizers. imrpress.com

Identification of Key Pharmacophores in this compound Analogues

The bioactivity of this compound and its analogues is intrinsically linked to their chemical structure, specifically the arrangement of functional groups on the anthraquinone scaffold. While dedicated pharmacophore modeling studies for this compound are not extensively documented, analysis of structure-activity relationship (SAR) studies across various anthraquinones allows for the identification of key pharmacophoric features. These features are crucial for the molecule's interaction with biological targets, which in turn dictates their therapeutic or toxic effects.

The fundamental pharmacophore of this compound and its derivatives includes:

A planar aromatic system: The rigid, planar tricyclic anthraquinone core is essential for intercalation into DNA and other biological macromolecules.

Hydrogen bond donors/acceptors: The hydroxyl (-OH) and carbonyl (C=O) groups are critical for forming hydrogen bonds with amino acid residues in target proteins or with the phosphate (B84403) backbone of DNA.

A hydrophobic region: The aromatic rings provide a large hydrophobic surface that facilitates non-polar interactions and membrane permeability.

Studies on various anthraquinone derivatives have highlighted the importance of the substitution pattern on the aromatic rings for specific biological activities. For instance, the number and position of hydroxyl groups can significantly influence activities such as cytotoxicity and photosensitization. iomcworld.com The presence of hydroxyl groups at peri-positions (e.g., C1 and C8) can enhance activity due to the formation of intramolecular hydrogen bonds, which affect the molecule's electronic properties. frontiersin.org

Furthermore, the introduction of other substituents, such as methyl or methoxy (B1213986) groups, can modulate the lipophilicity and electronic nature of the molecule, thereby influencing its pharmacokinetic and pharmacodynamic properties. nih.gov In essence, the pharmacophore of a this compound analogue is a specific three-dimensional arrangement of these features that is recognized by a particular biological target.

Elucidation of Structural Modifiers Impacting this compound Bioactivity

The bioactivity of this compound can be significantly altered by modifying its chemical structure. Research into these structural modifications provides valuable insights into the structure-activity relationships of this class of compounds, particularly concerning their photosensitizing and cytotoxic properties.

Halogenation:

The introduction of halogen atoms, such as chlorine, onto the this compound scaffold has been shown to influence its bioactivity. For example, 5-chlorothis compound, a mono-chlorinated derivative, has been synthesized and characterized. nih.gov Another related chlorinated derivative, 7-chlorobithis compound, was synthesized from 5,5'-bithis compound. nih.gov These halogenated derivatives have demonstrated photosensitizing properties. Specifically, when irradiated, both lycionine (a hetero-bianthraquinone) and the chlorinated derivatives enhanced the production of superoxide anion radicals. nih.gov Notably, 7-chlorobithis compound exhibited a more pronounced effect, increasing superoxide production by 20%, compared to a 7% increase by other related anthraquinones. nih.gov

Dimerization:

The dimerization of this compound to form bianthraquinones like 5,5'-bithis compound represents another significant structural modification. conicet.gov.ar These dimeric structures possess axial chirality due to the restricted rotation around the C5-C5' bond. conicet.gov.ar The increased molecular size and altered electronic properties of these dimers can lead to different biological activities compared to their monomeric counterparts. For instance, 5,5'-bithis compound has shown notable photo-stimulated antiherpetic activity. researchgate.net

Hydroxyl and Methoxy Group Modifications:

The position and number of hydroxyl and methoxy groups on the anthraquinone nucleus are critical determinants of bioactivity. frontiersin.org Studies on various anthraquinones have shown that these substituents influence properties like antibacterial and cytotoxic effects. iomcworld.comrsc.org For example, the presence of polar substituents is often beneficial for antibacterial activity. imrpress.com In the case of rubiadin, a compound closely related to this compound, methylation of the hydroxyl groups to form derivatives like rubiadin-1-methyl ether has been shown to modulate its phototoxic effects against cancer cells. nih.gov

The following table summarizes the research findings on some this compound derivatives and their bioactivities:

CompoundStructural ModificationKey Research Finding
5-chlorothis compound Chlorination at C5 position of this compound.Synthesized from this compound and confirmed by spectroscopic analysis. nih.gov It exhibits Type I photosensitizing properties, leading to a slight increase in superoxide anion radical generation upon irradiation. nih.gov
7-chlorobithis compound Dimer of this compound with chlorination at C7 position.Synthesized from 5,5'-bithis compound. nih.gov It is a potent Type I photosensitizer, significantly increasing superoxide anion radical production by 20% upon irradiation. nih.gov
5,5'-bithis compound Dimerization of this compound at the C5 position.Isolated from Heterophyllaea pustulata. conicet.gov.ar This bianthraquinone exhibits significant photo-stimulated antiviral activity against Herpes Simplex Virus Type I. researchgate.net
Lycionine Hetero-bianthraquinone derivative.Isolated from Heterophyllaea lycioides. nih.gov It shows Type I photosensitizing properties, with a 7% increase in superoxide anion radical generation under irradiation. nih.gov

These findings underscore the importance of specific structural features in dictating the biological effects of this compound and its analogues. The targeted modification of the this compound scaffold, through processes like halogenation, dimerization, and alteration of substituent groups, offers a promising avenue for the development of new therapeutic agents with enhanced and more specific bioactivities.

Biological Activities and Mechanistic Investigations of Soranjidiol Excluding Clinical, Safety, Dosage

In Vitro Cellular and Molecular Mechanisms of Soranjidiol Action

This compound, an anthraquinone (B42736) compound, has demonstrated a range of biological activities in laboratory settings. imrpress.comnih.govnih.gov Its effects are primarily attributed to its ability to interact with cellular components and modulate key signaling pathways. unikl.edu.mydntb.gov.ua This section will delve into the specific molecular and cellular mechanisms through which this compound exerts its effects, based on in vitro research.

Receptor Binding and Ligand-Target Interactions of this compound

The interaction of a compound with cellular receptors is a critical first step in initiating a biological response. umich.eduucsd.edu Computational and experimental studies have begun to shed light on the potential binding partners of this compound.

Computational chemistry has been employed to evaluate this compound's potential as a photosensitizer in photodynamic therapy, studying its photophysical properties, phototoxicity mechanisms, and DNA intercalation. researchgate.net These studies utilize density functional theory and molecular dynamics to understand how this compound interacts with biological molecules upon light activation. researchgate.net The findings suggest that both neutral and anionic forms of this compound can intercalate between DNA base pairs, which may alter the DNA's susceptibility to photoexcitation. researchgate.net

While direct receptor binding assays specifically for this compound are not extensively detailed in the available literature, the broader class of anthraquinones, to which this compound belongs, has been studied for their interactions with various cellular targets. google.comresearchgate.net The study of these ligand-target interactions is crucial for understanding the compound's mechanism of action. nstc.involkamerlab.org

Table 1: Investigated Ligand-Target Interactions of this compound

Target Interaction Type Method Finding

Enzyme Modulation by this compound

Enzymes are critical for a vast array of cellular functions, and their modulation by small molecules is a key area of pharmacological research. egyankosh.ac.innumberanalytics.com this compound has been investigated for its ability to influence the activity of certain enzymes.

The study of enzyme inhibition kinetics provides valuable information about how a compound interferes with enzyme function. khanacademy.orgnumberanalytics.com2minutemedicine.com While specific kinetic data such as IC50 (the concentration of an inhibitor required to reduce an enzyme's activity by 50%) and Ki (the inhibition constant) for this compound's direct inhibition of isolated enzymes are not extensively reported in the provided context, its impact on enzyme-related pathways has been noted. For instance, in the context of photodynamic therapy, this compound's photosensitizing properties lead to the generation of reactive oxygen species (ROS), which can indirectly inhibit various enzymes through oxidative damage. imrpress.com

Enzyme activation involves a molecule binding to an enzyme and increasing its activity. numberanalytics.commdpi.comnih.gov There is limited direct evidence in the provided search results to suggest that this compound acts as a direct activator of specific enzymes. However, its influence on signaling pathways can lead to the downstream activation of certain enzymes. For example, by modulating a signaling cascade, this compound could lead to the phosphorylation and subsequent activation of a downstream kinase. researchgate.net

Signaling Pathway Perturbations by this compound

Cellular signaling pathways are complex networks that control a multitude of cellular processes. nih.govfrontiersin.org this compound has been shown to perturb several important signaling pathways, which underlies many of its observed biological effects. dntb.gov.ua

One of the key pathways affected by this compound is the nuclear factor-kappa B (NF-κB) pathway. unikl.edu.my The NF-κB pathway is a crucial regulator of inflammation and cell survival. frontiersin.org Studies have indicated that this compound can block the RANKL-induced NF-κB pathway. unikl.edu.my

Another significant pathway influenced by this compound is the mitogen-activated protein kinase (MAPK) pathway. dntb.gov.uaresearchgate.net The MAPK pathway is involved in cellular processes such as proliferation, differentiation, and apoptosis. encyclopedia.pub Research suggests that this compound can impact MAPK signaling, contributing to its anticancer effects. dntb.gov.ua

The effects of a compound on a signaling pathway can be categorized as upstream or downstream, depending on where it acts relative to other components of the pathway. nih.govelifesciences.org

This compound's modulation of the NF-κB pathway involves upstream events. By blocking the activation of NF-κB, it prevents the downstream transcription of target genes involved in inflammation and cell survival. unikl.edu.mynih.gov

In the context of the MAPK pathway, this compound's effects can also be seen at both upstream and downstream levels. For example, the generation of reactive oxygen species (ROS) induced by this compound can act as an upstream signal that activates the JNK branch of the MAPK pathway. nih.gov This, in turn, leads to downstream events such as the phosphorylation of target proteins and the induction of apoptosis. nih.gov

Table 2: Signaling Pathways Modulated by this compound

Pathway Effect Downstream Consequence Cell Type/Model
NF-κB Inhibition of RANKL-induced activation Reduced inflammation and cell survival In vitro models unikl.edu.my
MAPK Modulation Induction of apoptosis Human melanoma cells dntb.gov.ua
JAK2/STAT3 Inhibition Sensitization of cancer cells to death Human colorectal cancer cells dntb.gov.ua
Cross-talk Modulation by this compound

Research into the molecular mechanisms of this compound suggests its involvement in modulating cellular cross-talk, particularly in the context of photodynamic therapy (PDT). When used as a photosensitizer, this compound, upon activation with light, participates in reactions that generate reactive oxygen species (ROS). imrpress.comimrpress.com These ROS can, in turn, influence various signaling pathways within the cell.

One of the key mechanisms of action for photosensitizers like this compound is the production of ROS through two primary pathways: Type I and Type II. imrpress.com The Type I mechanism involves the transfer of electrons or hydrogen atoms, leading to the formation of radicals such as the superoxide (B77818) anion (O2−). imrpress.comimrpress.com The Type II mechanism involves energy transfer to molecular oxygen, generating highly reactive singlet oxygen. imrpress.com this compound has been shown to participate in the Type I mechanism, leading to an increase in superoxide anion radicals upon light application. imrpress.com This elevation in ROS can trigger a cascade of intracellular signals, leading to cellular damage and death.

Furthermore, studies have indicated that the antitumor effects of certain therapies can be enhanced by modulating the tumor microenvironment. For instance, the production of nitric oxide and various cytokines can contribute to the cytotoxic effects of PDT. mdpi-res.com While direct evidence of this compound's specific modulation of these particular cross-talk pathways is still emerging, its ability to generate ROS places it as a potential influencer of such signaling cascades. The interaction of ROS with cellular components can lead to the activation or inhibition of various signaling pathways, including those involved in inflammation and cell survival, thereby modulating the cellular response to treatment. mdpi-res.comnih.gov

Gene Expression and Proteomic Changes Induced by this compound

The cellular response to this compound, particularly in the context of PDT, involves significant alterations at the molecular level, including changes in gene expression and the proteome.

While specific transcriptomic profiling studies focusing solely on this compound are not extensively detailed in the available literature, the broader context of how cells respond to treatments that induce apoptosis and cellular stress provides a framework for understanding the potential genetic changes. Gene expression profiling is a powerful tool to measure the activity of thousands of genes at once, offering a global picture of cellular function in response to a specific treatment. wikipedia.orgthermofisher.com Such analyses can distinguish between different cellular states and reveal the underlying molecular pathways affected. wikipedia.org

In response to agents that induce apoptosis, it is common to observe the differential regulation of genes involved in key pathways such as those controlled by TNFR/Fas, Ras, and caspases. photobiology.org For instance, studies on other compounds have shown upregulation of genes involved in chronic inflammation and lymphocyte activation. nih.gov It is plausible that this compound treatment, especially when inducing apoptosis, would lead to changes in the expression of genes that regulate cell cycle, DNA repair, and programmed cell death. Future transcriptomic studies on this compound-treated cells would be invaluable in mapping the precise gene networks it modulates.

Proteomic analyses provide a complementary view to transcriptomics by directly assessing the levels and modifications of proteins, the functional workhorses of the cell. In the context of this compound-induced cell death, proteomic changes are central to executing the apoptotic or necrotic program.

One key finding is that this compound-PDT can lead to µ-calpain-induced apoptosis, which involves caspase-3-independent DNA fragmentation. conicet.gov.ar This was determined by assessing the levels of proteins such as caspase-3, PARP, and calpain. conicet.gov.ar In contrast to other apoptotic inducers, this compound-PDT did not show significant PARP cleavage, a hallmark of caspase-3-dependent apoptosis. conicet.gov.ar Instead, the involvement of µ-calpain was identified, highlighting a distinct proteomic signature for this compound's mechanism of action. conicet.gov.ar

The general workflow for such proteomic studies involves protein extraction, digestion into peptides, and analysis by mass spectrometry. dovepress.comnih.gov By comparing the protein profiles of treated and untreated cells, researchers can identify proteins that are up- or down-regulated, providing insights into the cellular processes affected by the compound. dovepress.com

Cell-Based Assays Investigating this compound Activities (In Vitro only)

A variety of in vitro cell-based assays have been employed to characterize the biological effects of this compound, particularly its impact on cell survival and the induction of cell death pathways.

Cellular Viability and Proliferation Studies with this compound

The effect of this compound on the viability and proliferation of cancer cells has been a primary focus of in vitro research. These studies are crucial for determining the cytotoxic potential of the compound.

In the dark, this compound is generally considered to be innocuous. conicet.gov.ar However, upon activation with visible light in a photodynamic therapy (PDT) setting, it exhibits significant photocytotoxicity against cancer cells. conicet.gov.ar The cytotoxic effect is dependent on both the concentration of this compound and the dose of light administered. conicet.gov.ar

Studies on human breast cancer cells (MCF-7c3) and human colorectal adenocarcinoma cells (SW480) have demonstrated the dose-dependent cytotoxic nature of this compound-PDT. conicet.gov.arnih.gov For instance, in SW480 cells, a lethal dose 80 (LD80) was achieved at a concentration of 50 µM when combined with a light dose of 10 J/cm². nih.gov

Furthermore, research has explored the synergistic effects of this compound when combined with other natural anthraquinones, such as Rubiadin (B91156). Combination treatments have shown an enhanced inhibitory effect on cancer cell viability compared to the individual compounds alone. conicet.gov.ar

Below is a table summarizing the findings from cellular viability studies with this compound.

Cell LineTreatmentConcentrationLight DoseEffect on ViabilityReference
MCF-7c3This compound-PDT100 µM0.35, 0.7, 1 J/cm²Light dose-dependent inhibition of survival conicet.gov.ar
SW480This compound-PDT50 µM10 J/cm²LD80 achieved nih.gov
MCF-7c3Rubiadin + this compound-PDT50 µM eachNot specifiedSynergistic cytotoxic effect conicet.gov.ar

Apoptosis and Necrosis Induction by this compound

Investigations into the mode of cell death induced by this compound have revealed that it can trigger both apoptosis and necrosis, depending on the cell type and experimental conditions.

In human breast cancer cells (MCF-7c3), this compound-PDT has been shown to induce apoptosis. conicet.gov.ar This was confirmed through various assays, including the detection of mono- and oligonucleosomes, which are indicative of DNA fragmentation, a hallmark of apoptosis. conicet.gov.ar The apoptotic index in MCF-7c3 cells treated with this compound-PDT increased significantly compared to controls. conicet.gov.ar However, the apoptotic process initiated by this compound in these cells appears to be caspase-3-independent and instead involves µ-calpain. conicet.gov.arresearchgate.net This is a notable distinction from many other apoptosis-inducing agents.

Conversely, in human colorectal adenocarcinoma cells (SW480), the cell death mechanism induced by this compound-PDT was identified as necrosis. nih.gov The mode of cell death can be dose-dependent, with lower concentrations of a substance often inducing apoptosis and higher concentrations leading to necrosis. nih.gov

The table below summarizes the findings on the induction of apoptosis and necrosis by this compound.

Cell LineTreatmentOutcomeKey FindingsReference
MCF-7c3This compound-PDTApoptosisµ-calpain-induced, caspase-3-independent DNA fragmentation conicet.gov.arresearchgate.net
SW480This compound-PDTNecrosisPredominant mode of cell death observed nih.gov

Migration and Invasion Assays with this compound

The capacity of cancer cells to migrate and invade surrounding tissues is a fundamental aspect of metastasis. sigmaaldrich.com In vitro assays that model these processes are crucial for evaluating the anti-metastatic potential of therapeutic compounds. nih.govnih.govresearchgate.net Two widely utilized methods are the wound closure (or scratch) assay and the transwell invasion assay. sigmaaldrich.comnih.govnih.govresearchgate.net The wound closure assay assesses the ability of a confluent cell monolayer to migrate and close an artificially created "wound," providing a measure of two-dimensional cell movement. nih.govresearchgate.net The transwell invasion assay, on the other hand, evaluates the ability of cells to move through a protein matrix (such as Matrigel) in response to a chemoattractant, mimicking the invasion of the basement membrane. sigmaaldrich.comnih.govresearchgate.net

While specific studies detailing the effects of this compound in these particular assays are not extensively documented in the reviewed literature, the compound has been identified as a potential agent against hepatocellular carcinoma, a type of cancer known for its metastatic potential. nih.govresearchgate.net Computational studies have highlighted this compound's potential to interact with key proteins involved in cancer progression, suggesting that it may have an impact on cell migration and invasion. nih.govresearchgate.net Further empirical testing using migration and invasion assays would be necessary to directly determine this compound's efficacy in these areas.

Table 1: Common In Vitro Assays for Cell Migration and Invasion

Assay TypePrincipleInformation Gained
Wound Closure (Scratch) Assay A gap is created in a confluent cell monolayer, and the rate of closure due to cell migration is measured over time. nih.govresearchgate.net2D cell migration, cell proliferation's contribution to wound closure. nih.gov
Transwell Invasion Assay Cells are seeded in the upper chamber of a transwell insert coated with a basement membrane matrix. The ability of cells to degrade the matrix and migrate to a chemoattractant in the lower chamber is quantified. sigmaaldrich.comnih.govresearchgate.net3D cell invasion, chemotaxis. nih.gov

Inflammatory Mediator Modulation by this compound

Inflammation is a complex biological response implicated in various diseases, including cancer. researchgate.netrjpponline.orgnih.gov The modulation of inflammatory mediators is a key therapeutic strategy. nih.gov this compound, found in Morinda citrifolia (Noni), has been associated with the anti-inflammatory properties of the plant. rjpponline.orgmdpi.com Research suggests that extracts from Morinda species can influence inflammatory pathways. researchgate.netrjpponline.orgmdpi.com For instance, studies on related compounds and extracts from the Morinda genus have shown inhibition of nitric oxide (NO) production and cyclo-oxygenase (COX) enzymes, both of which are key players in the inflammatory process. rjpponline.orgmdpi.com

While direct studies on this compound's specific effects on inflammatory mediators are limited, its presence in plants with known anti-inflammatory activity suggests it may contribute to these effects. rjpponline.orgmdpi.com The anti-inflammatory actions of compounds from Morinda citrifolia are thought to involve the modulation of signaling pathways like the nuclear factor kappa-B (NF-κB) pathway and the reduction of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). researchgate.netmdpi.com

Antioxidant and Pro-oxidant Effects of this compound at a Cellular Level

The balance between antioxidant and pro-oxidant activity is critical for cellular homeostasis. frontiersin.orgmdpi.comnews-medical.net Phenolic compounds, including anthraquinones like this compound, can exhibit dual roles, acting as antioxidants by scavenging free radicals or as pro-oxidants by generating reactive oxygen species (ROS), often depending on the cellular context and concentration. frontiersin.orgnih.govfrontiersin.org

At a cellular level, the antioxidant effects of such compounds can protect against oxidative damage to DNA, lipids, and proteins. frontiersin.orgfrontiersin.org Conversely, their pro-oxidant activity can be harnessed for therapeutic benefit, particularly in cancer treatment, by inducing oxidative stress and subsequent apoptosis in tumor cells. frontiersin.org The pro-oxidant mechanism can involve the generation of ROS, leading to DNA damage and cell death. mdpi.comfrontiersin.org

Computational studies have explored this compound's potential as a photosensitizer in photodynamic therapy, a process that relies on the generation of ROS to kill cancer cells. researchgate.net These studies suggest that this compound can be photoactivated to produce ROS, highlighting its pro-oxidant potential in a therapeutic setting. researchgate.net The antioxidant activity of this compound is inferred from the general properties of anthraquinones and the documented antioxidant effects of Morinda citrifolia extracts. rjpponline.orgmdpi.com

Table 2: Potential Antioxidant and Pro-oxidant Mechanisms of Phenolic Compounds

EffectCellular MechanismPotential Outcome
Antioxidant Scavenging of free radicals (e.g., ROS, RNS). frontiersin.orgProtection against oxidative stress-induced cellular damage. frontiersin.org
Upregulation of endogenous antioxidant enzymes. mdpi.comEnhanced cellular defense against oxidative insults.
Pro-oxidant Generation of reactive oxygen species (ROS). mdpi.comfrontiersin.orgInduction of apoptosis in cancer cells. frontiersin.org
Interaction with metal ions to produce free radicals (Fenton reaction). news-medical.netDNA damage and lipid peroxidation. news-medical.netnih.gov

Pharmacological Target Identification for this compound

Identifying the molecular targets of a bioactive compound is a crucial step in understanding its mechanism of action and for drug development. nih.govresearchgate.net Various methods can be employed for target identification, including direct biochemical approaches and computational predictions. nih.gov

Affinity Chromatography and Pull-down Assays for this compound Targets

Affinity chromatography is a powerful biochemical technique used to isolate and identify the binding partners of a specific molecule. huji.ac.ilnih.govthermofisher.com In this method, the small molecule of interest, such as this compound, is immobilized on a solid support (a resin or bead). thermofisher.comdrughunter.com A cell lysate or protein mixture is then passed over this support. drughunter.com Proteins that bind specifically to the immobilized molecule are retained, while non-binding proteins are washed away. drughunter.com The bound proteins can then be eluted and identified, often using mass spectrometry. mdpi.com

This "pull-down" approach allows for the direct identification of proteins that physically interact with the compound. drughunter.com While specific affinity chromatography studies for this compound have not been detailed in the available literature, this method represents a viable and direct strategy for elucidating its molecular targets. nih.govdrughunter.com

Reporter Gene Assays for this compound Target Engagement

Reporter gene assays are versatile tools for studying the modulation of specific signaling pathways by a compound. reporter-assay.comthermofisher.comresearchgate.net These assays utilize a reporter gene (e.g., luciferase or green fluorescent protein) linked to a specific promoter or response element that is regulated by a signaling pathway of interest. thermofisher.combiocompare.com When a compound like this compound activates or inhibits this pathway, it leads to a corresponding change in the expression of the reporter gene, which can be easily measured. thermofisher.com

For example, if this compound were hypothesized to inhibit the NF-κB signaling pathway, a reporter construct with an NF-κB response element driving luciferase expression could be used. reporter-assay.com A decrease in luciferase activity in the presence of this compound would indicate target engagement and inhibition of the pathway. thermofisher.com These assays provide functional evidence of a compound's effect on a particular cellular process. thermofisher.comresearchgate.net

Molecular Docking and Simulation Studies of this compound-Target Interactions

Molecular docking and simulation are computational techniques that predict the binding affinity and interaction patterns between a small molecule and a protein target. nih.govresearchgate.net These in silico methods are valuable for identifying potential protein targets and for understanding the molecular basis of a compound's activity. nih.gov

Several computational studies have investigated the interaction of this compound with potential cancer-related targets. For instance, molecular docking simulations have suggested that this compound can bind to the active site of B-Raf kinase, a protein implicated in hepatocellular carcinoma. nih.govresearchgate.net These studies predicted that this compound forms hydrogen bonds and pi-stacking interactions with key amino acid residues in the B-Raf kinase active site. nih.gov Molecular dynamics simulations further indicated that this compound forms a stable complex with the protein. nih.gov

Another study used molecular docking to explore the interaction of this compound with Plasmodium falciparum dihydroorotate (B8406146) dehydrogenase (PfDHODH), a potential target for anti-malarial drugs. nanobioletters.com The results showed a strong binding affinity of this compound for the enzyme. nanobioletters.com These computational findings provide a strong rationale for further experimental validation of these potential pharmacological targets. nih.govnanobioletters.com

Table 3: Predicted Interactions of this compound with B-Raf Kinase from Molecular Docking

Interacting ResidueType of InteractionReference
GLN 530Hydrogen Bond nih.gov
CYS 532Hydrogen Bond nih.gov
ASP 594Hydrogen Bond nih.gov
Not specifiedPi-stacking nih.gov
Not specifiedVan der Waals nih.gov

Analytical Methodologies for Soranjidiol Quantification and Detection in Research Matrices

Chromatographic Techniques for Soranjidiol Analysis

Chromatography is a fundamental technique for separating components within a mixture. shimadzu.com For this compound analysis, several chromatographic methods have been successfully employed.

High-Performance Liquid Chromatography (HPLC) is a powerful analytical tool used to separate, identify, and quantify compounds in a liquid sample. shimadzu.comebsco.comopenaccessjournals.comwikipedia.org The technique utilizes a liquid mobile phase to carry the sample through a column packed with a solid stationary phase. shimadzu.comwikipedia.org The separation is based on the differential interactions of the sample components with the stationary phase. shimadzu.comwikipedia.org

In the analysis of this compound, HPLC is frequently used for both qualitative and quantitative purposes. aaiq.org.ar For instance, in a study on Heterophyllaea pustulata, HPLC was used to determine the concentration of this compound in extracts. aaiq.org.ar The analysis was performed on a Varian Pro Star chromatograph with a UV-Vis detector and a Microsorb-MV C18 column. aaiq.org.ar The mobile phase consisted of a methanol-water mixture (8:2) at a constant flow rate of 1 mL/min, with detection at 269 nm. aaiq.org.ar The identification of this compound was confirmed by comparing its retention time with that of a corresponding standard. aaiq.org.ar

Another study involving the analysis of anthraquinones in Morinda elliptica roots utilized preparative HPLC for the isolation of compounds. thaiscience.info The separation was achieved on a Lichrospher®100 RP-18 end-capped column using a gradient of methanol (B129727) and water. thaiscience.info This highlights the versatility of HPLC in not only detecting but also purifying this compound for further research.

The development of Ultra-High-Performance Liquid Chromatography (UHPLC) has offered significant improvements in speed, resolution, and sensitivity over traditional HPLC, making it an excellent choice for analyzing complex samples like those containing this compound. ebsco.comamericanpharmaceuticalreview.com

Table 1: HPLC Methods for this compound Analysis

ParameterVarian Pro Star aaiq.org.arAgilent 1100 (Preparative) thaiscience.infoWaters 2690 gforss.org
Column Microsorb-MV 100-5 C18Lichrospher®100 RP-18 (5 µm)C18
Mobile Phase Methanol–H₂O (8:2)Gradient of MeOH-H₂OMeCN and 0.1% formic acid in H₂O
Flow Rate 1 mL/min3.0 mL/min0.8 mL/min
Detection UV–Vis at 269 nmNot specifiedPhotodiode Array (PDA) at 210-400 nm
Injection Volume 20 µlNot specified10 µL
Application Quantification in Heterophyllaea pustulata extractsIsolation from Morinda elliptica rootsAnalysis of marker compounds in Morinda citrifolia

Gas Chromatography (GC) is a technique used to separate and analyze volatile compounds. research-solution.com For non-volatile compounds like this compound, derivatization is necessary to increase their volatility for GC analysis. research-solution.comcolostate.edu This process modifies the chemical structure of the analyte, for instance, by converting polar functional groups into less polar and more volatile derivatives. research-solution.comresearchgate.net Common derivatization techniques include alkylation, acylation, and silylation. research-solution.comweber.hu

While direct GC analysis of this compound is not typical due to its low volatility, GC analysis of its derivatives is plausible. For example, silylation can be used to derivatize compounds with active hydrogens, making them suitable for GC analysis. research-solution.comweber.hu The resulting trimethylsilyl (B98337) (TMS) derivatives often exhibit good thermal stability. weber.hu

In a study analyzing the methanolic extract of Morinda royoc roots, GC-MS was used to identify this compound as a principal compound. semanticscholar.org This suggests that under the right conditions, or with in-situ derivatization, GC-based methods can be applied. The analysis was performed on an Agilent Technologies GC-MS instrument with an Ultra 1 column. semanticscholar.org

Thin-Layer Chromatography (TLC) is a simple, cost-effective, and versatile chromatographic technique used for the separation of mixtures. nih.govglobalresearchonline.netlibretexts.org It operates on the principle of separating compounds based on their differential affinities for a stationary phase (a thin layer of adsorbent material on a plate) and a mobile phase (a solvent that moves up the plate). libretexts.org

TLC is valuable in phytochemical research for initial screening, monitoring fractions from other chromatographic methods, and as a preliminary identification tool. globalresearchonline.netresearchgate.net For this compound research, TLC can be used to quickly assess the presence of anthraquinones in plant extracts. chosun.ac.kr The separated compounds are visualized as spots, and their retention factor (Rf) value, which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, can be used for identification purposes when compared to standards. libretexts.org Visualization is often achieved under UV light. nih.gov While specific TLC protocols for this compound are not detailed in the provided context, its application follows the general principles for the analysis of plant-derived secondary metabolites. nih.govresearchgate.net

Hyphenated Techniques for this compound Identification and Quantification

Hyphenated techniques combine a separation method with a spectroscopic detection method, providing both separation of complex mixtures and detailed identification of the components. numberanalytics.comijpsjournal.com These techniques offer enhanced sensitivity and specificity, which are crucial for analyzing complex biological matrices. ijpsjournal.comajrconline.org

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) is a powerful hyphenated technique that couples the separation power of HPLC with the detection and identification capabilities of tandem mass spectrometry. nih.govnih.gov This method is ideal for identifying and quantifying trace components in complex mixtures. measurlabs.comchromatographyonline.com

In the context of this compound, HPLC-MS/MS is used for the sensitive detection and positive identification of the compound in various samples. nih.gov A study on Morinda citrifolia products developed and validated an HPLC-MS method for the quantification of various constituents, including anthraquinones. The separation was performed on a C18 column with a gradient of acetonitrile (B52724) in water containing 0.1% formic acid, and detection was carried out with ESI-MS in the negative ion mode. gforss.org Another study on Damnacanthus indicus utilized Ultra-High Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS) to systematically characterize the chemical composition, including identifying 112 anthraquinones. researchgate.net

The process involves separating the components of a mixture by HPLC, after which the eluent is introduced into the mass spectrometer. nih.gov The mass spectrometer ionizes the molecules and then separates them based on their mass-to-charge ratio, providing molecular weight information. nih.gov In MS/MS, specific ions are selected and fragmented to produce a characteristic fragmentation pattern, which provides structural information and enhances the certainty of identification. ajrconline.orgmdpi.com

Table 2: HPLC-MS/MS Parameters for Anthraquinone (B42736) Analysis

ParameterHPLC-MS (Morinda citrifolia) gforss.orgUHPLC-MS (Damnacanthus indicus) researchgate.net
Chromatography System Not specifiedWaters ACQUITY UPLC
Column C18ACQUITY UPLC HSS T3 C18
Mobile Phase Gradient of acetonitrile in water with 0.1% formic acid0.1% aqueous formic acid (A) and acetonitrile with 0.1% formic acid (B)
Ionization Mode ESI-MS (negative ion mode)Not specified
Application Quantification of constituents in noni productsCharacterization of anthraquinones

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. ijpsjournal.com It is a widely used technique for the analysis of volatile and semi-volatile compounds. jpionline.org

As mentioned previously, GC analysis of this compound likely requires derivatization. research-solution.com Once the derivatized analyte is separated by the GC column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum provides a molecular fingerprint that can be used for identification by comparing it to spectral libraries. jpionline.org

A study on a Morinda royoc root extract successfully used GC-MS to identify this compound. semanticscholar.org The analysis was conducted on an Agilent Technologies GC-MS system (models 6890N and 5975B). The chromatographic conditions included an Ultra 1 column, a temperature program from 180 °C to 280 °C, and helium as the carrier gas. semanticscholar.org The mass spectrum for this compound showed a molecular ion peak [M]+ at m/z 254. semanticscholar.org This demonstrates that GC-MS can be a viable method for the analysis of this compound, likely after appropriate sample preparation or derivatization to ensure volatility.

LC-NMR for Structural Confirmation of this compound

Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) is a powerful hyphenated technique that combines the superior separation capabilities of High-Performance Liquid Chromatography (HPLC) with the definitive structure elucidation power of Nuclear Magnetic Resonance (NMR) spectroscopy. nih.govacs.org This method is particularly valuable for the unambiguous identification of compounds like this compound within complex mixtures, such as plant extracts or metabolic samples, thereby eliminating the need for tedious and sometimes compromising offline isolation procedures. researchgate.netdergipark.org.tr

The process involves introducing the sample into an HPLC system for component separation. The eluent from the HPLC column is then transferred to the NMR spectrometer. nih.gov Depending on the concentration of the analyte and the required sensitivity, different LC-NMR modes can be employed:

On-flow LC-NMR: The HPLC eluent flows continuously through the NMR flow cell while spectra are acquired in real-time. This mode is suitable for rapidly obtaining data on major components. nih.govdergipark.org.tr

Stopped-flow LC-NMR: When a peak of interest, such as this compound, is detected by a primary detector (e.g., UV), the HPLC pump is stopped, trapping the peak within the NMR flow cell. This allows for the acquisition of more detailed and sensitive NMR data, including two-dimensional (2D) NMR spectra, over an extended period. nih.gov

Loop-storage LC-NMR: The separated peaks are collected sequentially into storage loops. The contents of these loops can then be transferred to the NMR spectrometer for offline analysis, which is advantageous when multiple components of a single chromatographic run require detailed investigation. nih.gov

For the structural confirmation of this compound, a standard dataset including 1D ¹H NMR and 2D correlation experiments like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be acquired. scirp.org This suite of experiments allows for the complete assignment of proton and carbon signals and confirms the connectivity of the molecule, matching it to the known structure of 1,6-dihydroxy-2-methylanthracene-9,10-dione. scirp.orgmsasafety.com The use of high-field NMR instruments (e.g., 700 MHz) equipped with cryoprobes can enable the acquisition of high-quality data from microgram quantities of the compound. scirp.org This is particularly useful in natural product research where target compounds are often present in low concentrations. The integration of LC-NMR with Mass Spectrometry (LC-MS-NMR) can provide even more comprehensive data, offering molecular weight, elemental composition, and fragmentation information alongside the detailed structural data from NMR. dergipark.org.tr

Spectrophotometric and Fluorometric Assays for this compound

Spectrophotometric and fluorometric methods are widely used for the quantification of anthraquinones due to their chromophoric and, in some cases, fluorescent nature. These techniques offer rapid and cost-effective analysis, making them suitable for high-throughput screening and routine quantification in research settings.

Spectrophotometric Assays: UV-Visible spectrophotometry is based on the principle that molecules absorb light at specific wavelengths. Anthraquinones, including this compound, possess a characteristic anthraquinone skeleton that exhibits strong absorption in the UV-Vis region. The concentration of total anthraquinones in an extract can be determined spectrophotometrically by measuring the absorbance at the maximum absorption wavelength (λmax), which for many anthraquinones is around 434 nm. rfmtn.fr

In a specific research application, spectrophotometry was used to determine the intracellular content of anthraquinones in Vero cells, with this compound selected as the representative compound for the study. researchgate.net This assay established that this compound is capable of entering the cells. researchgate.net Another study utilized an acetone (B3395972) extract from Morinda citrifolia roots, which contains various anthraquinones, as a natural reagent in a flow injection spectrophotometric method to detect aluminum, where the anthraquinones acted as complexing agents. mdpi.com The photosensitizing properties of this compound have also been investigated using UV-Vis spectrophotometry to follow the disappearance of the compound upon irradiation. mdpi.com

Fluorometric Assays: Fluorometry measures the fluorescence emitted by a compound when it is excited by light of a specific wavelength. This method is often more sensitive and selective than spectrophotometry. While specific fluorometric assays dedicated solely to this compound are not extensively detailed in the reviewed literature, the general principles apply. Some anthraquinones exhibit fluorescence, and this property can be exploited for their quantification. researchgate.net For instance, an anthraquinone-based sensor was developed for the fluorometric detection of certain ions. researchgate.net The fluorescence properties can be influenced by the molecular structure and the solvent environment. It has been noted that sulfated flavonoids, another class of plant phenolics, can be used as substrates in fluorometric assays due to their photochemical properties, suggesting potential for developing similar methods for other classes of compounds. colab.ws

Electrochemical Methods for this compound Detection

Electrochemical methods offer a highly sensitive and selective alternative for the detection of electroactive compounds like this compound. These techniques measure the current or potential changes resulting from the redox reactions of the analyte at an electrode surface. nih.gov The quinone moiety in the this compound structure is inherently electroactive, undergoing reversible reduction to a hydroquinone. ebsr.it

Various voltammetric techniques can be applied for the analysis of anthraquinones:

Cyclic Voltammetry (CV): This technique is used to study the redox behavior of compounds. For anthraquinones, CV can reveal the potentials at which oxidation and reduction occur, providing qualitative information and helping to optimize conditions for quantitative analysis.

Differential Pulse Voltammetry (DPV) and Square Wave Voltammetry (SWV): These are highly sensitive quantitative techniques that can be used for the determination of trace amounts of anthraquinones. scirp.orgmdpi.com They offer improved signal-to-noise ratios compared to CV by minimizing background currents.

To enhance the sensitivity and selectivity of detection, chemically modified electrodes (CMEs) are often employed. For example, anthraquinone-doped carbon composites have been used to create electrochemical sensors for the determination of other analytes like acetaminophen (B1664979) and ofloxacin, demonstrating the utility of the anthraquinone structure in electrochemical sensing platforms. scirp.org An anthraquinone-modified carbon paste electrode was successfully used for the sensitive determination of catechol in tea samples. mdpi.com Similarly, sensors based on anthraquinone-substituted copper phthalocyanine (B1677752) have been developed for pesticide detection. researchgate.net These examples strongly suggest that a similar approach, perhaps using a glassy carbon electrode modified with specific nanomaterials, could be developed for the direct and sensitive detection of this compound in various samples. scirp.org

TechniquePrincipleApplication for this compoundKey Advantages
Cyclic Voltammetry (CV)Measures current response to a triangular potential sweep.Study of redox behavior of the quinone moiety.Provides information on redox potentials and reaction reversibility.
Square Wave Voltammetry (SWV)Superimposes a square wave on a potential staircase.Quantitative determination of trace levels of this compound.High sensitivity, fast scan rates, low detection limits. researchgate.netebsr.it
Chemically Modified Electrodes (CMEs)Electrode surface is modified to improve performance.Development of selective and sensitive sensors for this compound.Enhanced selectivity, reduced overpotential, resistance to fouling. scirp.orgmdpi.com

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Sample Preparation Strategies for this compound Analysis in Biological/Complex Matrices (Research applications)

Effective sample preparation is a critical prerequisite for the accurate analysis of this compound, especially in complex matrices like plant tissues or biological fluids. The primary goals are to extract the analyte efficiently, remove interfering substances, and concentrate the sample to a level suitable for the chosen analytical instrument. nih.govebsr.it

Extraction from Plant Matrices: The extraction of this compound from its natural plant sources, such as Heterophyllaea pustulata or Morinda species, typically involves the use of organic solvents. mdpi.com The choice of solvent and extraction method depends on the polarity of the target compound and the nature of the plant material.

Initial Defatting: Plant material is often first treated with a non-polar solvent like hexane (B92381) to eliminate chlorophylls, waxes, and fatty components that could interfere with subsequent analysis.

Solvent Extraction: Following defatting, this compound and other anthraquinones are extracted using solvents of intermediate polarity. Common methods include:

Soxhlet Extraction: A conventional method involving continuous extraction with a solvent like benzene (B151609) or ethanol (B145695) over several hours. While exhaustive, it can be time-consuming and use large solvent volumes.

Ultrasonic-Assisted Extraction (UAE): This method uses ultrasonic waves to disrupt cell walls and enhance solvent penetration, leading to faster extraction times and often higher yields compared to conventional methods. Extractions have been performed with solvents like benzene or ethanol-water mixtures at elevated temperatures (e.g., 50 °C).

Serial Exhaustive Extraction: This involves sequentially extracting the plant material with a series of solvents of increasing polarity (e.g., hexane -> dichloromethane (B109758) -> acetone -> methanol) to fractionate compounds based on their solubility.

Clean-up of Extracts and Biological Samples: For analysis in biological matrices (e.g., plasma, cell lysates) or complex extracts, further clean-up is essential to remove interfering endogenous components like proteins and phospholipids, a phenomenon known as the matrix effect.

Liquid-Liquid Extraction (LLE): This technique separates compounds based on their differential solubility in two immiscible liquid phases (e.g., an aqueous sample and an organic solvent like ethyl acetate). The pH of the aqueous phase can be adjusted to ensure acidic or basic analytes are in their uncharged form to facilitate transfer to the organic phase.

Solid-Phase Extraction (SPE): SPE is a highly versatile and widely used technique for sample clean-up and concentration. The sample is passed through a cartridge containing a solid adsorbent. Interfering compounds are washed away, and the analyte of interest is then eluted with a small volume of a suitable solvent. The choice of sorbent (e.g., C18 for reversed-phase, silica (B1680970) for normal-phase) depends on the properties of this compound and the matrix components. nih.gov

Protein Precipitation (PPT): For biological samples like plasma, proteins are often removed by adding an organic solvent (e.g., acetonitrile) or an acid (e.g., trichloroacetic acid), which causes the proteins to denature and precipitate. The supernatant containing the analyte can then be collected after centrifugation.

Preparation StepMethodDescriptionCommon Solvents/ReagentsMatrix Application
Extraction SoxhletContinuous extraction with heated solvent.Benzene, Ethanol, Ethyl AcetateDried Plant Material
Extraction Ultrasonic-Assisted Extraction (UAE)Uses ultrasonic energy to improve extraction efficiency.Benzene, Ethanol/WaterDried Plant Material
Clean-up Liquid-Liquid Extraction (LLE)Partitioning between two immiscible liquids.Ethyl Acetate, DichloromethaneLiquid Extracts, Biological Fluids
Clean-up Solid-Phase Extraction (SPE)Selective retention on a solid sorbent.C18, Silica cartridges nih.govPlant Extracts, Biological Fluids
Clean-up Protein Precipitation (PPT)Removal of proteins from solution.Acetonitrile, MethanolPlasma, Serum, Cell Lysates

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Computational and Theoretical Studies of Soranjidiol

Molecular Modeling and Docking Simulations of Soranjidiol

Molecular modeling and docking simulations are computational techniques used to predict the interaction between a small molecule (ligand), such as this compound, and a macromolecular target, typically a protein. These methods are crucial for understanding potential mechanisms of action and for drug discovery.

Molecular docking studies have been employed to investigate the binding affinity and interaction patterns of this compound with various biological targets. In a study targeting B-Raf kinase, a protein implicated in hepatocellular carcinoma, this compound was identified as a top-scoring compound from Morinda citrifolia. nih.gov The docking score for this compound was -8.39 kcal/mol. nih.gov It demonstrated hydrogen bond interactions with key amino acid residues in the active site, including GLN 530, CYS 532, and ASP 594. nih.govresearcher.life The primary forces contributing to these interactions were identified as pi-stacking, hydrogen bonds, and van der Waals forces. nih.govresearcher.life

Another computational study evaluated this compound as a potential ligand for the human androgen receptor (AR), a target in prostate cancer research. brieflands.com In this analysis, this compound exhibited a MolDock Score of -98.14 kcal/mol, with a significant hydrogen bond energy contribution of -6.75 kcal/mol. brieflands.com These findings suggest that this compound can form stable complexes with these protein targets, indicating its potential as an inhibitor.

Table 1: Molecular Docking Parameters of this compound with Biological Targets
Biological TargetDocking Score (kcal/mol)Interacting Amino Acid ResiduesPrimary Interaction TypesSource
B-Raf Kinase-8.39GLN 530, CYS 532, ASP 594Hydrogen Bond, Pi-Stacking, Van der Waals nih.govresearcher.life
Androgen Receptor-98.14 (MolDock Score)Not specifiedHydrogen Bond brieflands.com

Conformational analysis through molecular dynamics (MD) simulations provides insights into the stability of a ligand within a protein's binding site over time. MD simulations performed on the this compound-B-Raf kinase complex showed that this compound maintains good stability in the active site without undergoing significant conformational changes. nih.govresearcher.lifeingentaconnect.com The stability of the complex was assessed by monitoring the Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuations (RMSF) for both the ligand and the protein. researchgate.net This stability, further validated by induced-fit docking, reinforces the inhibitory potential of this compound against the flexible protein target. nih.govingentaconnect.com In another study, the minimized conformational energy of a this compound dimer (5,5′-bithis compound) was generated using AM1 calculation to understand its three-dimensional structure. conicet.gov.ar

Quantum Chemical Calculations for this compound

Quantum chemical calculations delve into the electronic structure and energy of molecules, allowing for the prediction of various chemical and physical properties. Methods like Density Functional Theory (DFT) are particularly valuable for studying complex organic molecules like this compound. researchgate.net

DFT has been utilized to study the photophysical properties of this compound, particularly in the context of its potential as a photosensitizer in photodynamic therapy. researchgate.netresearchgate.net These studies revealed that at physiological pH, this compound exists as a mixture of neutral and anionic species in an approximate 57:43 ratio. researchgate.net The electronic transitions corresponding to its main absorption peaks are characterized as nπ→π* types of excitations. researchgate.net The investigation of its electronic structure is fundamental to understanding its behavior upon light excitation, which is crucial for photosensitizing applications. mdpi.com Such calculations can help tailor the anthraquinone (B42736) scaffold to create derivatives with enhanced photophysical properties. mdpi.com

Quantum chemical methods can accurately predict spectroscopic properties. For this compound, time-dependent DFT (TD-DFT) calculations have been used to predict its absorption spectra. researchgate.net The main one-photon absorption peaks for the neutral and anionic forms are predicted to be in the blue-green region of the spectrum. researchgate.net Furthermore, these studies predict high two-photon absorption (2PA) cross-sections within the therapeutic window, suggesting potential applications in two-photon therapy. researchgate.net The singlet oxygen quantum yield, a critical factor for Type II photosensitization, has also been computationally estimated, with the anionic form showing a significantly higher yield than the neutral form. researchgate.netimrpress.com

Table 2: Predicted Spectroscopic and Photophysical Properties of this compound Species
PropertyNeutral this compoundAnionic this compoundSource
One-Photon Absorption Peak446.4 nm564.3 nm researchgate.net
Two-Photon Absorption Cross-Section67.8 GM149.8 GM researchgate.net
Triplet Quantum Yield (ΦT)0.86%8.19% researchgate.net
T1 Lifetime36.8 µs0.93 µs researchgate.net

Chemoinformatics and QSAR (Quantitative Structure-Activity Relationship) Studies for this compound Analogues (focused on in vitro activity)

Chemoinformatics applies computational methods to solve chemical problems, playing a significant role in drug discovery by analyzing large datasets of chemical compounds to identify structure-activity relationships. nih.govneovarsity.org QSAR is a chemoinformatic method that correlates the chemical structure of compounds with their biological activity to develop predictive mathematical models. neovarsity.orgnih.gov

While specific QSAR studies focusing exclusively on a broad range of this compound analogues and their in vitro activity are not extensively detailed in the available literature, the principles of this approach are widely applied to the anthraquinone class of compounds. imrpress.comimrpress.com For instance, 3D-QSAR studies on novel anthraquinone photosensitizers have been mentioned as a methodological reference for designing and synthesizing new agents. imrpress.comimrpress.com

A typical QSAR study involves several steps:

Dataset Curation: Assembling a dataset of structurally related compounds (analogues) with experimentally measured in vitro activity (e.g., IC50 values against a cancer cell line). nih.gov

Descriptor Calculation: Calculating various molecular descriptors for each compound. These can include topological, chemical, geometrical, and electronic parameters that quantify different aspects of the molecular structure. nih.gov

Model Development: Using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms to build a mathematical equation that links the descriptors to the biological activity. nih.gov

Model Validation: Rigorously testing the model's predictive power using internal and external validation techniques to ensure its reliability. nih.gov

Reaction Mechanism Studies of this compound (e.g., degradation, transformation)

Computational and theoretical chemistry have become indispensable tools for elucidating the complex reaction mechanisms of molecules like this compound, particularly in the context of its degradation and transformation under specific conditions such as photodynamic therapy (PDT). These studies provide insights into photophysical properties, reaction pathways, and the generation of reactive species that are difficult to observe experimentally.

Recent computational investigations, employing methods such as density functional theory (DFT), its time-dependent counterpart (TD-DFT), and molecular dynamics, have explored the photochemical behavior of this compound. researchgate.net A key finding from these theoretical studies is that at physiological pH, this compound exists as a mixture of its neutral and anionic forms, in an approximate ratio of 57:43, respectively. researchgate.net These two species exhibit different photochemical behaviors and reaction mechanisms.

The primary mechanism of action for photosensitizers like this compound involves the absorption of light, leading to an excited state. This excited molecule can then initiate chemical reactions, often involving molecular oxygen, to produce reactive oxygen species (ROS). nih.govnih.gov There are two main photooxidation pathways, known as Type I and Type II reactions. nih.govnih.gov

Type I Reaction: The excited photosensitizer reacts directly with a substrate (like a biological molecule) through electron or hydrogen transfer, producing radical ions that can then react with oxygen to form ROS such as superoxide (B77818) (O₂•⁻) or hydroxyl radicals (•OH). nih.gov

Type II Reaction: The excited photosensitizer transfers its energy directly to ground-state molecular oxygen (³O₂), generating highly reactive singlet oxygen (¹O₂). nih.govnih.gov

The theoretical studies also investigated the interaction of this compound with DNA, a key target in its therapeutic application. Molecular dynamics simulations showed that the neutral form of this compound can effectively intercalate into DNA, while the anionic form is also capable of binding between specific base pairs. researchgate.net This binding can alter the absorption profile of this compound, suggesting that its photoexcitation and subsequent reaction mechanisms could be enhanced once it is bound to nucleic acids. researchgate.net This aligns with experimental observations that this compound-PDT can induce apoptosis, a process which involves DNA degradation. conicet.gov.ar

The computational data provides a molecular-level explanation for the observed biological effects of this compound, detailing the specific pathways through which it can degrade or transform to exert its photodynamic activity.

Interactive Data Tables

Table 1: Calculated Photophysical Properties of this compound Species Data sourced from a computational study using density functional theory. researchgate.net

PropertyNeutral this compoundAnionic this compound
One-Photon Absorption (λmax) 446.4 nm564.3 nm
Excitation Type nπ→πnπ→π
Two-Photon Absorption Cross-Section 67.8 GM149.8 GM
Triplet Quantum Yield (ΦT) 0.86%8.19%
Triplet State (T1) Lifetime 36.8 µs0.93 µs
Dominant Phototoxicity Mechanism Type IIIType I

Future Perspectives and Emerging Research Avenues for Soranjidiol

Exploration of Novel Biological Activities of Soranjidiol (mechanistic focus)

Future research on this compound is poised to delve deeper into its mechanistic underpinnings to uncover novel biological activities. A significant area of interest is its role as a photosensitizer in photodynamic therapy (PDT). Computational chemistry studies have already begun to evaluate its potential, revealing that this compound can act as both a one- and two-photon photosensitizer. researchgate.net These studies, using density functional theory and molecular dynamics, have shown that this compound's neutral and anionic forms absorb light in the blue-green region. researchgate.net

The photosensitizing action of this compound involves both Type I and Type II mechanisms. imrpress.com The Type II mechanism, which generates singlet oxygen, has been observed with a relatively high quantum yield. imrpress.com In contrast, thermochemical and kinetic analyses suggest that Type I mechanisms are more relevant for the anionic form, while Type III mechanisms are dominant for the neutral form. researchgate.net Understanding these mechanisms is crucial, as the generation of reactive oxygen species (ROS), such as superoxide (B77818) anion radicals, is a key factor in its therapeutic effects. imrpress.commdpi.com

Further mechanistic studies will likely focus on its interactions with cellular components. For instance, research has shown that this compound can intercalate with DNA, which could alter the vulnerability of nucleic acids to photoexcitation. researchgate.net Interestingly, studies have indicated that this compound does not localize within the cellular nucleus, suggesting a minimal risk of mutagenesis. imrpress.com The exploration of its effects on different cell death pathways, such as apoptosis and necrosis, is also a promising avenue. For example, in spheroid cultures of human colorectal adenocarcinoma cells, this compound-mediated PDT was found to induce necrosis. mdpi.com The combination of this compound with other anthraquinones, like rubiadin (B91156), has shown potential in triggering apoptosis in cancer cells. mdpi.com

Development of Advanced Synthetic Strategies for this compound and Analogues

The development of more efficient and versatile synthetic strategies for this compound and its analogues is critical for advancing its research and potential applications. While this compound can be isolated from natural sources like Morinda citrifolia and Heterophyllaea pustulata, chemical synthesis offers the advantage of producing larger quantities and creating novel analogues with potentially enhanced properties. imrpress.comnih.govimrpress.com

Current synthetic approaches for related anthraquinones, such as rubiadin, have involved condensation and cyclization reactions. nih.gov Similar strategies could be optimized for this compound. A key area for future development is the creation of a diverse library of this compound analogues. By modifying its chemical structure, for example, by altering substituent groups on the anthraquinone (B42736) core, it may be possible to fine-tune its photophysical and biological properties. This could lead to the development of photosensitizers with improved characteristics, such as higher singlet oxygen quantum yields, better water solubility, and enhanced tumor-specific targeting. researchgate.net

The synthesis of analogues also opens the door to structure-activity relationship (SAR) studies. These studies are essential for understanding how specific chemical features of the molecule contribute to its biological activity and for designing more potent and selective compounds. acu.edu.in

Innovations in Biosynthetic Engineering for this compound Production

Biosynthetic engineering presents a promising and sustainable alternative to chemical synthesis for the production of this compound. This approach involves harnessing the power of microorganisms or plants to produce the compound through engineered metabolic pathways. nih.govmcgill.ca The biosynthesis of anthraquinones like this compound typically follows the shikimic acid pathway. imrpress.com

Innovations in synthetic biology and metabolic engineering are enabling the design and optimization of microbial cell factories, such as Escherichia coli or Saccharomyces cerevisiae, for the production of complex natural products. nih.govbiorxiv.org This can involve overexpressing key enzymes in the biosynthetic pathway, blocking competing metabolic pathways, and optimizing fermentation conditions to increase yield and productivity. nih.gov For example, engineered E. coli has been successfully used to produce other complex indole (B1671886) alkaloids. biorxiv.org

Plant-based production systems also offer exciting possibilities. frontiersin.org Techniques like transient expression in plants such as Nicotiana benthamiana can be used to rapidly test and optimize biosynthetic pathways. frontiersin.org Furthermore, engineering strategies like altering the subcellular localization of enzymes or creating synthetic hydrophobic droplets within cells can enhance the accumulation of target compounds. frontiersin.org These approaches could be applied to increase the in-planta production of this compound.

Application of Artificial Intelligence and Machine Learning in this compound Research

Artificial intelligence (AI) and machine learning (ML) are set to revolutionize natural product research, including the study of this compound. jhidc.org These computational tools can analyze vast datasets to identify new drug candidates, predict their properties, and optimize their development. nih.govmdpi.com

In the context of this compound, AI can be applied in several key areas:

Identification of Novel Bioactivities: AI algorithms can analyze biological data to predict new therapeutic targets for this compound and uncover relationships between its chemical structure and its biological function. jhidc.orgekb.eg

Drug Design and Development: Machine learning models can predict the pharmacokinetic and toxicological properties of this compound and its analogues, reducing the time and cost associated with preclinical development. jhidc.orgnih.gov These models can also be used to design novel analogues with improved therapeutic profiles. nih.gov For instance, AI has been used to screen compounds from Morinda citrifolia, including this compound, for their potential as anti-hepatocellular carcinoma agents. mdpi.com

Optimization of Synthesis and Production: AI can be used to analyze experimental data from chemical syntheses and biosynthetic production platforms to identify optimal reaction conditions and metabolic engineering strategies. nih.govsioc-journal.cn This can lead to more efficient and cost-effective production methods.

The integration of AI and ML with experimental research will create a powerful pipeline for accelerating the discovery and development of this compound-based therapeutics. researchgate.net

Collaborative Research Opportunities in this compound Sciences

The multifaceted nature of this compound research necessitates a collaborative approach, bringing together experts from various scientific disciplines. The Institute of Advanced Chemistry of Catalonia (IQAC), for example, fosters such interdisciplinary research by combining expertise in chemistry, biology, and nanotechnology to address complex scientific problems. csic.es

Future progress in understanding and harnessing the potential of this compound will depend on collaborations between:

Chemists: To develop novel synthetic routes and create libraries of analogues. nationalacademies.org

Biologists and Pharmacologists: To investigate its mechanisms of action and evaluate its efficacy in various disease models.

Computational Scientists: To apply AI and ML for drug discovery and development. researchgate.net

Engineers: To design and optimize biosynthetic production systems. nationalacademies.org

Such collaborations, spanning both academic and industrial research, will be crucial for translating fundamental discoveries about this compound into tangible therapeutic applications. The development of roadmaps for the advanced manufacturing of chemicals using biological systems highlights the importance of such integrated efforts. nationalacademies.org

Interactive Data Table: Properties and Activities of this compound

Property/ActivityFindingReference
Photosensitizer Type One- and two-photon photosensitizer researchgate.net
Absorption Spectrum Blue-green region researchgate.net
Photodynamic Mechanism Type I, Type II, and Type III researchgate.netimrpress.com
Singlet Oxygen Yield Relatively high (0.47) imrpress.com
Cellular Interaction DNA intercalation researchgate.net
PDT-Induced Cell Death Necrosis mdpi.com
Natural Sources Morinda citrifolia, Heterophyllaea pustulata imrpress.comnih.gov
Biosynthetic Pathway Shikimic acid pathway imrpress.com
Potential Application Photodynamic Therapy (PDT) researchgate.netimrpress.com

Q & A

Q. What are the standard analytical methods for detecting Soranjidiol in plant extracts and biological samples?

this compound, an anthraquinone, is typically identified using high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) due to its specificity in separating complex matrices. For biological samples (e.g., serum), solid-phase extraction (SPE) is recommended to isolate the compound before analysis. Validation parameters, including limit of detection (LOD) and recovery rates, should be reported to ensure reproducibility. In a study involving goats, this compound was detected in serum 8–72 hours post-ingestion using HPLC-MS, highlighting the importance of time-dependent sampling . For plant extracts, thin-layer chromatography (TLC) with anthraquinone-specific staining (e.g., Bornträger’s reaction) provides a preliminary screening method .

Q. What are the primary natural sources of this compound, and how can they be authenticated?

this compound is predominantly found in Heterophyllaea pustulata (Rubiaceae). Authentication requires taxonomic verification via herbarium specimens and chemical profiling. Comparative metabolomics using LC-MS can distinguish this compound-containing species from phylogenetically similar plants. Researchers should cross-reference data with databases like PubChem or specialized phytochemical repositories (excluding unreliable sources like ) .

Q. How is this compound isolated and purified from complex matrices like plant material?

Isolation involves solvent extraction (e.g., methanol or dichloromethane) followed by column chromatography using silica gel or Sephadex LH-20. Purity is assessed via nuclear magnetic resonance (NMR) spectroscopy and melting point analysis. Fractionation guided by bioactivity assays (e.g., cytotoxicity tests) ensures target compound recovery. Methodological transparency, including solvent ratios and gradient elution protocols, is critical for replication .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported pharmacokinetic data of this compound across different experimental models?

Discrepancies in bioavailability or half-life data may arise from variations in species metabolism, dosing protocols, or analytical sensitivity. A meta-analysis approach, comparing parameters like AUC (area under the curve) and Cmax across studies, can identify confounding variables. For example, in goat models, this compound serum levels peaked at 72 hours post-administration, whereas rodent studies may show faster clearance. Standardizing experimental conditions (e.g., fasting state, sampling intervals) and employing pharmacokinetic modeling software (e.g., Phoenix WinNonlin) are recommended .

Q. What methodological considerations are critical when designing in vivo studies to assess this compound’s toxicological profile?

Key factors include:

  • Dose selection : Use sub-lethal doses (e.g., 5 g/kg in goats) to observe subacute effects while adhering to ethical guidelines .
  • Endpoint criteria : Monitor biomarkers like serum liver enzymes (ALT, AST) and histopathological changes.
  • Control groups : Include negative controls and positive controls (e.g., known hepatotoxins) to contextualize findings.
  • Statistical power : Calculate sample size using tools like G*Power to ensure reproducibility. Cross-disciplinary collaboration with veterinary pathologists enhances data validity .

Q. How do variations in extraction protocols impact the quantification and bioactivity assessment of this compound?

Extraction efficiency depends on solvent polarity, temperature, and duration. For instance, Soxhlet extraction with ethanol yields higher this compound recovery than maceration but may degrade heat-sensitive analogs. Bioactivity assays (e.g., antimicrobial or antioxidant tests) must standardize extract concentrations (µg/mL) and include positive controls (e.g., ascorbic acid for antioxidant assays). Reporting detailed protocols in supplementary materials ensures cross-study comparability .

Methodological Frameworks

  • Data Contradiction Analysis : Apply triangulation by combining HPLC quantification with in silico docking studies to validate this compound’s mechanism of action. For conflicting cytotoxicity results, assess cell line specificity (e.g., HepG2 vs. RAW 264.7 macrophages) and culture conditions .
  • Experimental Design : Follow the "PRISMA" checklist for systematic reviews of this compound’s pharmacological properties. Pre-register hypotheses on platforms like Open Science Framework to mitigate bias .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.